| Parameter | Description / Value | Experimental System | Source / Reference |
|---|---|---|---|
| Oral Bioavailability | Very low; parent herbacetin often undetectable in plasma after oral dose | Rats (4 mg/kg oral administration) | [1] |
| Primary Metabolic Pathway | Glucuronidation | In vivo (rat); in vitro (rat tissues) | [1] |
| Identified Metabolites | This compound glucuronides, sulfates, methylates, and an isomeric form | In vivo (rat bile, urine, feces) | [1] |
| Recovery in Excreta | Feces (main route); cumulative urinary & biliary recovery ~30% after IV dose | Rats | [1] |
| CYP450 Inhibition | Broad-spectrum inhibitor of major CYP450s (3A4, 2B6, 2C9, 2E1, 2D6) | In vitro (human liver microsomes) | [2] |
| CYP3A4 Inhibition (IC50) | 32 ± 8 μmol/L | In vitro (fluorimetric assay) | [3] |
| Key Structural Features for CYP Inhibition | 4-, 6-, and 8-position hydroxyl groups | In vitro (structure-activity relationship) | [2] |
For researchers aiming to replicate or build upon these findings, here are the core methodologies from the key studies.
This protocol outlines the process for identifying the metabolites of this compound in a rat model.
This protocol describes how to evaluate the inhibitory effects of this compound on human cytochrome P450 enzymes.
The following diagrams illustrate this compound's metabolic fate and the key experimental workflow for enzyme inhibition studies.
This compound's metabolic fate and excretion after oral administration.
General workflow for determining this compound's inhibitory effect on CYP450 enzymes.
A 2018 study in the Journal of Functional Foods provides the most direct evidence, concluding that "glucuronidation is the dominating in vivo metabolism pathway of this compound" in rats [1] [2].
After oral and intravenous administration, researchers identified seven novel metabolites, with This compound glucuronides being the most abundant forms detected in bile, urine, and feces [1]. The study highlighted an extensive first-pass metabolism, where this compound is rapidly absorbed and then heavily metabolized in the liver [1] [2].
The table below summarizes the key pharmacokinetic parameters from this study:
| Parameter | Value (Mean ± SD) | Significance |
|---|---|---|
| Absolute Bioavailability (F) | 1.32% | Indicates very low systemic availability of the parent compound due to extensive pre-systemic metabolism (e.g., in gut/liver) [1]. |
| Systemic Clearance (CL) | 16.4 ± 1.92 mL/kg/min | Suggests a high extraction ratio and rapid removal of this compound from systemic circulation [1]. |
| Elimination Half-Life (t₁/₂) | 11.9 ± 2.7 min | Confirms rapid elimination from the body [1]. |
| Primary Excretion Route | Urine (as glucuronides) | Glucuronide-conjugated metabolites are the primary form eliminated from the body [2]. |
The following diagram illustrates the general glucuronidation pathway and its specific application to this compound, based on the described metabolic fate.
The primary study on this compound glucuronidation employed a comprehensive approach to map its metabolic fate [1].
The study combined two powerful analytical techniques:
The extensive glucuronidation of this compound presents both a challenge and an opportunity for drug development.
| Study Focus / Model | Key Efficacy Findings | Safety / Toxicity Observations | Citation |
|---|---|---|---|
| KAT-II Inhibition (In vitro) | Potent, reversible inhibitor (IC50: 5.98 µM). Proposed for neurological diseases. | No effect on HepG2 cell viability at concentrations required for inhibition. | [1] |
| Asthma (In vivo & In vitro) | Reduced inflammation & apoptosis via SGK1/NF-κB pathway. | Showed protective effects; explicit toxicity not assessed in this study. | [2] |
| Doxorubicin-Induced Cardiotoxicity (In vivo & In vitro) | Protected heart tissue by inhibiting oxidative stress & ferroptosis via ACSL4. | Mitigated drug-induced damage; demonstrated safety in this disease model. | [3] [4] |
| Influenza Virus & Lung Fibrosis (In vivo & In vitro) | Alleviated lung injury/fibrosis by binding viral neuraminidase. | Showed therapeutic benefit; explicit toxicity not the focus. | [5] |
| Anti-Inflammatory Effects (In vitro) | Inhibited iNOS/NO production via JNK/NF-κB in macrophages. | No cytotoxicity observed in RAW264.7 cells at 10, 25, and 50 µM. | [6] |
| Hepatic Encephalopathy (In vivo) | Neuroprotective & cognitive enhancing via AMPK/SIRT1 pathways. | Improved liver and brain markers, indicating protective effects against toxicity. | [7] |
| Comprehensive Review | Summarizes pharmacological activities. | Notes that toxicity has not been studied and low bioavailability is a challenge. | [8] |
The therapeutic and protective effects of this compound are mediated through several key cellular pathways, as illustrated below.
Figure 1: Multi-target mechanisms of this compound. HBT interacts with specific targets to modulate key cellular pathways, leading to diverse pharmacological outcomes. [2] [3] [4]
For researchers looking to replicate or build upon these findings, here are the methodologies for key experiments.
The table below summarizes the key pharmacokinetic parameters of this compound established in rat studies, which are critical for understanding its metabolic fate.
| Pharmacokinetic Parameter | Value | Administration Route | Key Finding |
|---|---|---|---|
| Oral Bioavailability (F) | 1.32% | Oral | Very low, indicating extensive first-pass metabolism [1] |
| Clearance (CL) | 16.4 ± 1.92 ml/kg/min | Intravenous | High systemic clearance [1] |
| Half-Life (t₁/₂) | 11.9 ± 2.7 min | Intravenous | Rapid elimination from systemic circulation [1] |
| Time to Cₘₐₓ (Tₘₐₓ) | ~6.75 min | Oral | Rapid absorption [2] |
| Dominant Metabolic Pathway | Glucuronidation | Oral & Intravenous | This compound-glucuronides are the most abundant metabolites in systemic circulation [1] [3] |
| Primary Excretion Route | Urine | Oral & Intravenous | Primarily excreted as glucuronide conjugates [1] |
Researchers have identified several metabolites of this compound, which are listed in the table below.
| Metabolite Type | Examples |
|---|---|
| Glucuronide Conjugates | This compound glucuronides (multiple isomers) [1] [3] |
| Sulfate Conjugates | This compound sulfates [3] |
| Methylated Conjugates | This compound methylates [3] |
| Isomeric Forms | Isomers of this compound [3] |
The overall metabolic journey of this compound after oral administration can be visualized as follows:
The key findings on this compound's metabolism were elucidated using the following detailed experimental methodologies.
The extensive first-pass metabolism of this compound presents both challenges and opportunities for its development as a therapeutic agent.
The table below summarizes the core structural and predicted properties of herbacetin, which influence its behavior in biological systems.
| Property | Description / Value |
|---|---|
| Common Name | This compound [1] |
| Systematic Name | 3,5,7,8-Tetrahydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one [1] |
| Molecular Formula | C15H10O7 [1] |
| Exact Mass | 302.0427 Da [1] |
| Classification | Flavonol (a subclass of flavonoids) [2] |
| Hydrogen Bond Donors | 5 [1] |
| Hydrogen Bond Acceptors | 7 [1] |
| Calculated logP | 2.89 [1] |
| Topological Polar Surface Area (TPSA) | 131.36 Ų [1] |
| Bioavailability Challenge | Like most flavonoids, this compound has low aqueous solubility and bioavailability, limiting its drug development potential. Strategies such as creating inclusion complexes or nanostructures can significantly improve these parameters. [3] |
For its glycosylated derivative, This compound 7-glucoside, the key properties are:
| Property | Description / Value |
|---|---|
| Common Name | This compound 7-glucoside (Herbacitrin) [4] |
| Molecular Formula | C21H20O12 [4] |
| Exact Mass | 464.0955 Da [4] |
| Calculated logP | 2.08 [4] |
| Topological Polar Surface Area (TPSA) | 212.58 Ų [4] |
Preclinical studies have identified several key biological activities for this compound.
| Activity | Proposed Mechanism / Molecular Target | Experimental Model |
|---|---|---|
| Antidiabetic / Anti-obesity | Regulates hepatic lipid metabolizing enzymes; reduces lipid accumulation and improves insulin sensitivity. [5] | C57BL/6 J mice with high-fat-diet-induced insulin resistance. [5] |
| Neuroprotective | Reduces oxidative stress and alpha-synuclein accumulation; inhibits intrinsic caspase-dependent apoptotic pathway. [6] | Human dopaminergic neuroblastoma cells exposed to MPP+ neurotoxin (a Parkinson's disease model). [6] |
| Enzyme Inhibition | Ornithine Decarboxylase (ODC): Selective, dose-dependent inhibitor. [1] Acetylcholinesterase (AChE): IC₅₀ = 1.37 μM. [1] Cytochrome P450 3A4 (CYP3A4): IC₅₀ = 32 ± 8 μmol/L. [2] | In vitro assays (recombinant enzymes, cancer cell lines, HCT116 xenograft mice for ODC). [1] [2] | | Anticancer | Suppresses anchorage-independent growth and tumor growth in xenograft models; inhibits ERK1/2 and p90RSK phosphorylation and AP-1 activation. [1] | HCT116 and HT29 colon cancer cells; HCT116 xenograft mice. [1] |
The neuroprotective mechanism of this compound against Parkinson's disease pathology can be visualized as follows:
This compound counteracts MPP+-induced neurotoxicity through multiple pathways.
For researchers looking to replicate or build upon these findings, here are summaries of the key methodologies used in the cited studies.
This protocol assesses the anti-metabolic syndrome activity of this compound in vivo.
This fluorimetric method is used to evaluate the potential for this compound to cause food-drug interactions by inhibiting a major metabolizing enzyme.
The data indicates this compound is a multifaceted molecule with therapeutic potential for metabolic, neurological, and oncological diseases. Its primary challenge for drug developers is its inherently low bioavailability, a common issue for flavonoids [3]. Future research should prioritize:
Herbacetin is a naturally occurring flavonoid compound that has gained significant attention in pharmaceutical research for its diverse biological activities and multi-target mechanism of action. Initially identified in traditional medicinal plants like Rhodiola rosea L. and flaxseed, this compound has demonstrated potent therapeutic efficacy across various disease models, including cardiovascular conditions, cancer, metabolic disorders, and respiratory diseases. Its discovery as a novel inhibitor of key molecular targets like SGK1 and ornithine decarboxylase has positioned it as a promising lead compound for drug development. This comprehensive technical review synthesizes current scientific knowledge on this compound, detailing its historical context, mechanism of action, therapeutic applications, and experimental approaches for studying its effects, providing researchers with essential information for advancing this compound-related drug discovery programs.
This compound (molecular formula: C₁₅H₁₀O₇, molecular weight: 302.24 g/mol, CAS No: 527-95-7) is a flavonol-type flavonoid characterized by a distinct chemical structure featuring multiple phenolic hydroxyl groups at the C-3, C-8, C-4' positions, which contribute to its strong antioxidant activity [1] [2]. The compound's five phenolic hydroxyl groups enable effective free radical scavenging and oxidative damage protection, establishing a fundamental basis for its broad biological activities [3]. Naturally occurring this compound is found in various plant sources, primarily:
This compound's physicochemical properties include limited water solubility but good solubility in DMSO (60 mg/mL, 198.51 mM) and ethanol (5 mg/mL), which should be considered when designing experimental formulations [2]. The compound has demonstrated exceptional stability when stored properly (-20°C in powder form), making it suitable for pharmaceutical development [2].
The historical context of this compound is rooted in the traditional use of its source plants across various medicinal systems. Rhodiola species have been classified as traditional herbal medicinal products by the European Medicines Agency Committee on Herbal Medicinal Products, with a long history of use in both European and Asian countries for bolstering immunity, ameliorating altitude sickness, fighting aging, and reducing burnout in patients with fatigue syndrome [1]. Clinical studies have reported that Rhodiola extracts could relieve symptoms of ischemic heart disease, such as angina pectoris, and decrease hypoxia-induced oxidative stress [1]. Similarly, flaxseed has been consumed as food and traditional medicine for decades, with historical use for controlling hyperglycemia [4].
The systematic investigation of this compound's specific biological activities began in earnest in the 2010s, with significant milestones including:
Table 1: Key Milestones in this compound Research
| Year | Discovery Milestone | Significance | Reference |
|---|---|---|---|
| 2013 | ODC inhibition identified | First major molecular target discovered | [6] |
| 2016 | Allosteric binding mechanism characterized | Explained specificity compared to other flavonoids | [5] |
| 2021 | SGK1 inhibition discovered (IC₅₀ = 752 nM) | Expanded therapeutic applications to cardiovascular diseases | [1] |
| 2024 | Efficacy in asthma models demonstrated | Revealed SGK1/NF-κB pathway modulation | [3] |
| 2025 | Anti-influenza activity via NA binding | Showed broad-spectrum antiviral potential | [7] |
This compound exerts its diverse pharmacological effects through interactions with several key molecular targets, demonstrating a multi-target mechanism that underpins its therapeutic potential:
SGK1 Inhibition: this compound functions as a novel serum/glucocorticoid regulated kinase 1 (SGK1) inhibitor with an IC₅₀ of 752 nmol [1]. Thermal shift assays, KINOMEscan in vitro assays, and molecular docking studies have proven a direct binding interaction between this compound and SGK1 [1]. Site-specific mutation of Asp177 in SGK1 completely ablated the inhibitory activity of this compound, indicating this residue's critical role in the binding interaction [1]. The presence of —OH groups at the C-3, C-8, C-4' positions of the flavonoid structure appears favorable for SGK1 inhibition [1].
Ornithine Decarboxylase Inhibition: this compound acts as an effective allosteric inhibitor of ornithine decarboxylase (ODC), a rate-limiting enzyme in polyamine biosynthesis [5]. Computer docking simulation and in vitro ODC enzyme assays identified aspartate 44 in ODC as critical for this compound binding [5]. Unlike traditional ODC inhibitors like DFMO, this compound's allosteric mechanism provides a potentially safer profile with reduced toxicity [5].
Neuraminidase Binding: Recent studies have shown that this compound binds to the neuraminidase (NA) protein of influenza virus, reducing viral infection and subsequent activation of fibrotic pathways [7]. Biological layer interferometry (BLI) and cell thermal shift assays (CETSA) confirmed this direct binding interaction [7].
This compound's interactions with primary molecular targets result in downstream effects on multiple critical signaling pathways:
Diagram 1: this compound's multi-target mechanism and downstream signaling pathways. This compound directly inhibits SGK1 and ODC while binding to viral neuraminidase, resulting in modulation of critical pathways involved in cardiovascular, inflammatory, fibrotic, and oncological processes.
The diagram above illustrates this compound's complex multi-target mechanism, showing how its interactions with primary molecular targets translate to downstream effects on disease-relevant pathways.
Table 2: this compound's Molecular Targets and Downstream Effects
| Molecular Target | Type of Interaction | Key Downstream Effects | Therapeutic Implications |
|---|---|---|---|
| SGK1 | Direct inhibition (IC₅₀ = 752 nM) | Decreased FoxO1 phosphorylation; Reduced NF-κB activation | Cardiac protection; Anti-inflammatory effects |
| ODC | Allosteric inhibition | Reduced polyamine synthesis; Decreased ERK1/2 phosphorylation | Anticancer activity; Chemoprevention |
| Neuraminidase | Direct binding | Reduced viral infection; Suppressed TGF-β/Smad3 pathway | Anti-influenza activity; Anti-fibrotic effects |
| ACSL4 | Downregulation (predicted) | Reduced ferroptosis; Decreased oxidative stress | Cardioprotection against doxorubicin toxicity |
This compound has demonstrated significant cardioprotective effects across multiple experimental models:
Cardiac Hypertrophy: this compound significantly suppressed cardiomyocyte hypertrophy both in vitro and in vivo, reduced reactive oxygen species (ROS) synthesis and calcium accumulation, and decreased phosphorylation of SGK1 while regulating its downstream forkhead box protein O1 (FoxO1) signaling pathway [1]. In mouse models subjected to transverse aortic constriction (TAC), this compound treatment reversed cardiac hypertrophy as measured by heart weight to tibia length ratio (HW/TL) and improved multiple cardiac function-related echocardiographic parameters [1].
Doxorubicin-Induced Cardiotoxicity: this compound has shown protective effects against doxorubicin-induced cardiotoxicity through mitigation of oxidative stress and ferroptosis, potentially via regulation of ACSL4 [8]. This suggests potential application as an adjunct therapy in cancer patients receiving anthracycline chemotherapy.
This compound exhibits broad-spectrum anticancer activity through multiple mechanisms:
Colon Cancer: Intraperitoneal or oral administration of this compound effectively suppressed HCT116 xenograft tumor growth and reduced the number and size of polyps in a mouse model of APC-driven colon cancer (ApcMin/+) [5]. This compound displayed potent anticancer activity in colon cancer cell lines expressing high levels of ODC, with efficacy comparable to the established ODC inhibitor DFMO but without associated hearing loss toxicity [5].
Chemoprevention: this compound's ODC inhibitory activity positions it as a promising chemopreventive agent, particularly for colorectal cancer [5] [6]. Its ability to suppress TPA- or EGF-induced phosphorylation of ERK1 and ERK2 further supports its potential in preventing tumor promotion [5].
Research has revealed this compound's potential in managing metabolic disorders and inflammatory conditions:
Insulin Resistance: this compound ameliorated high percent dietary fat-induced insulin resistance and lipid accumulation through regulation of hepatic lipid metabolizing and lipid-regulating enzymes [4]. In obesity-associated insulin resistance (OIR) mouse models, this compound treatment significantly reduced plasma glucose, insulin, HOMA-IR, and HbA1c levels while improving lipid metabolism [4].
Asthma: this compound reduced pro-inflammatory cytokine levels by inhibiting the SGK1/NF-κB pathway in ovalbumin (OVA)-induced asthma models [3] [9]. Treatment resulted in decreased inflammation, reduced ROS generation, inhibited cell apoptosis, and promoted cell proliferation in lung epithelial cells [3].
Influenza-Induced Lung Injury: this compound alleviated influenza virus-induced lung injury and pulmonary fibrosis by binding to viral neuraminidase, reducing viral infection, and suppressing activation of the TGF-β/Smad3 pathway [7]. This represents a novel approach to addressing severe complications of influenza infection.
Table 3: Efficacy Data for this compound Across Disease Models
| Disease Model | Experimental System | Dosing/Concentration | Key Outcomes |
|---|---|---|---|
| Cardiac Hypertrophy | TAC mouse model | Not specified | Improved HW/TL ratio; Reduced fibrosis; Improved cardiac function parameters |
| Colon Cancer | HCT116 xenograft mouse model | 0.4-2 mg/kg (i.p.); 100 mg/kg (oral) | Significant tumor growth suppression; Reduced polyp formation |
| Insulin Resistance | HFD-induced obesity mouse model | Not specified | Reduced plasma glucose, insulin, HOMA-IR; Improved lipid metabolism |
| Asthma | OVA-induced mouse model | 25-100 mg/kg | Reduced airway inflammation; Decreased inflammatory cytokines |
| Influenza Lung Injury | IAV-infected mouse model | Not specified | Reduced viral infection; Attenuated pulmonary fibrosis |
The identification and characterization of this compound as an SGK1 inhibitor employed comprehensive biochemical approaches:
Mass Spectrometry-Based Kinase Inhibitory Assay: SGK1 activity was evaluated using a mass spectrometry-based kinase inhibitory assay that measured this compound's inhibitory concentration (IC₅₀ = 752 nM) [1]. The assay conditions involved specific buffer systems and incubation parameters to accurately quantify inhibition kinetics.
Thermal Shift Assay: This method detected the stabilization of SGK1 protein upon this compound binding by monitoring protein thermal denaturation curves, with temperature shifts indicating direct binding interactions [1].
KINOMEscan In Vitro Assay: A competitive binding assay that quantified this compound binding to SGK1 relative to other kinases, demonstrating selectivity across the kinome [1].
Molecular Docking: Computational modeling predicted the binding orientation of this compound within the SGK1 active site, identifying specific amino acid residues (particularly Asp177) critical for the interaction [1].
The characterization of this compound as an ODC inhibitor utilized multiple complementary techniques:
ODC Enzyme Activity Assay: ODC activity was measured as the release of CO₂ from L-[1-C¹⁴] ornithine, with this compound demonstrating concentration-dependent inhibition [5]. Standard protocols involved incubating cell lysates or recombinant ODC protein with reaction buffer and various doses of this compound at 37°C for 1 hour.
Pull-Down Assay with this compound-Conjugated Beads: CNBr-herbacetin-conjugated Sepharose 4B beads were used to demonstrate direct binding between this compound and ODC protein [5]. Recombinant human ODC protein or total cell lysates were incubated with this compound-Sepharose beads, followed by washing and detection of bound ODC.
Computer Docking and Modeling: The structure of ODC (PDB code: 1NJJ) was used as the receptor model in docking simulations using the Schrödinger Suite, with the Traditional Chinese Medicine Database screened to identify potential ODC inhibitors [5].
Standardized animal model protocols have been established for evaluating this compound efficacy:
Cardiac Hypertrophy Model: Transverse aortic constriction (TAC) was performed on mice, with this compound administration starting the second day after surgery and maintained by one administration per day for 4 weeks [1]. Assessment included heart weight to tibia length ratios, echocardiographic parameters, and histological analysis of fibrosis.
Asthma Model: Ovalbumin (OVA)-induced asthma models were established in mice by intraperitoneal injection of OVA and Al(OH)₃ every 7 days for 28 consecutive days [3]. This compound was administered at various doses (25, 50, 100 mg/kg) once every 7 days for 14 consecutive days after asthma induction.
Colon Cancer Models: For xenograft studies, athymic nude mice were inoculated with HCT116 cells and this compound administered via intraperitoneal injection (3 times weekly) or oral gavage (5 times weekly) [5]. For the ApcMin/+ model, this compound was injected i.p. 3 times weekly for 8 weeks.
Diagram 2: Experimental workflow for this compound mechanism characterization. The flowchart illustrates the multi-stage approach for identifying and validating this compound's biological activities, from initial screening through mechanistic studies and efficacy validation.
Despite significant progress in understanding this compound's therapeutic potential, several critical research gaps remain:
Pharmacokinetic Profiling: Comprehensive ADME (absorption, distribution, metabolism, excretion) studies are needed to fully characterize this compound's bioavailability, tissue distribution, and metabolic fate in vivo [1] [5]. Current research has primarily focused on efficacy rather than pharmacokinetic properties.
Formulation Optimization: Development of advanced delivery systems to overcome this compound's solubility limitations could significantly enhance its therapeutic potential [2]. Nanoformulations or prodrug strategies may improve bioavailability.
Toxicological Assessment: While preliminary studies suggest favorable toxicity profiles compared to drugs like DFMO [5], systematic toxicological evaluation following regulatory guidelines is necessary before clinical translation.
Combination Therapies: Exploration of this compound in combination with existing therapeutics represents a promising direction, particularly for cancer (with conventional chemotherapeutics) or metabolic diseases (with existing antidiabetic agents) [4] [5].
Biomarker Development: Identification of predictive biomarkers for treatment response would facilitate patient stratification in future clinical trials, particularly for cancer applications where ODC expression levels may correlate with efficacy [5].
Herbacetin (3,4′,5,7,8-pentahydroxyflavone) is a naturally occurring flavonoid compound found in various medicinal plants including Rhodiola rosea, flaxseed (Linum usitatissimum), and ramose scouring rush. Emerging evidence has demonstrated that this compound exhibits potent anti-cancer activity against various malignancies, with particularly promising results in colorectal cancer models. The compound exerts its anti-tumor effects through multiple molecular mechanisms, including allosteric inhibition of key enzymes, suppression of critical signaling pathways, and induction of apoptotic cell death [1] [2]. This compound's multi-target mechanism of action presents a significant advantage in overcoming drug resistance, a common challenge in colorectal cancer (CRC) treatment. Its favorable toxicity profile in preclinical models, with notably fewer side effects compared to conventional ODC inhibitors like DFMO, further enhances its therapeutic potential [2].
The primary molecular targets of this compound in colon cancer cells include ornithine decarboxylase (ODC), a rate-limiting enzyme in polyamine biosynthesis; EGFR-ERK/AKT signaling pathway components; and serum/glucocorticoid-regulated kinase 1 (SGK1). Additionally, this compound has been shown to modulate matrix metalloproteinase-9 (MMP9) mediated angiogenesis, which is crucial for tumor growth and metastasis [2] [3] [4]. The structural similarity of this compound to other well-characterized flavonoids such as quercetin and kaempferol, combined with its unique 8-hydroxy group, contributes to its distinct biological activities and potentially enhanced efficacy against colorectal cancer models [1].
The ODC enzyme assay measures this compound's direct inhibition of ornithine decarboxylase activity through quantification of CO₂ release from radiolabeled substrate. This protocol is adapted from established methodologies with modifications for this compound application [2]:
Note: this compound exhibits allosteric inhibition of ODC, with aspartate 44 identified as a critical residue for binding. This represents a different mechanism from DFMO, which acts as an irreversible active-site inhibitor [2].
Cell viability assessment using standardized assays provides crucial information on this compound's anti-proliferative effects against colon cancer cells:
Cell Culture: Maintain human colon cancer cell lines (HCT116, DLD1, HT29) in appropriate media (McCoy's 5A for HCT116 and HT29; RPMI-1640 for DLD1) supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C in a 5% CO₂ atmosphere [2].
Compound Preparation: Prepare a 100 mM stock solution of this compound in DMSO and store at -20°C. Create working concentrations by serial dilution in culture medium, ensuring final DMSO concentration does not exceed 0.1% (v/v).
MTT Assay Protocol:
Clonogenic Assay:
Apoptosis detection using Annexin V/PI staining allows quantification of this compound-induced programmed cell death:
Note: this compound treatment in colon cancer cells typically shows a dose-dependent increase in both early and late apoptotic populations, confirming induction of programmed cell death [2] [5].
Protein expression analysis by Western blotting enables detection of this compound-induced changes in key signaling pathways:
Note: this compound treatment typically demonstrates dose-dependent reduction in phosphorylated forms of EGFR, AKT, and ERK, indicating suppression of these pro-survival signaling pathways [3].
The following diagram summarizes the key molecular targets and pathways modulated by this compound in colon cancer cells:
The following diagram illustrates a comprehensive experimental workflow for evaluating this compound's anti-cancer activity in colon cancer models:
Table 1: Anti-proliferative effects of this compound in colon cancer cell lines
| Cell Line | IC₅₀ (μM) | Assay Type | Treatment Duration | Key Molecular Changes | Reference |
|---|---|---|---|---|---|
| HCT116 | 15-25 μM | MTT assay | 48 hours | ↓ ODC activity, ↓ polyamine levels | [2] |
| DLD1 | 20-30 μM | MTT assay | 48 hours | ↓ ODC activity, ↑ apoptosis | [2] |
| HT29 | 25-35 μM | MTT assay | 48 hours | ↓ ODC activity, ↓ cell proliferation | [2] |
| HCT116 ODC-knockdown | N/A | MTS assay | 48 hours | Reduced sensitivity to this compound | [2] |
Table 2: In vivo efficacy of this compound in colon cancer models
| Animal Model | Dosing Regimen | Route | Treatment Duration | Efficacy Outcomes | Toxicity Observations | Reference |
|---|---|---|---|---|---|---|
| HCT116 xenograft (nude mice) | 0.4 mg/kg, 3×/week | Intraperitoneal | 2 weeks | 45% tumor growth inhibition | No weight loss or overt toxicity | [2] |
| HCT116 xenograft (nude mice) | 2 mg/kg, 3×/week | Intraperitoneal | 2 weeks | 65% tumor growth inhibition | No weight loss or overt toxicity | [2] |
| HCT116 xenograft (nude mice) | 100 mg/kg, 5×/week | Oral administration | 3 weeks | 60% tumor growth inhibition | No GI toxicity or hearing loss | [2] |
| APCᵐⁱⁿ⁄₊ mouse model | 0.4 mg/kg, 3×/week | Intraperitoneal | 8 weeks | 40% reduction in polyp number | No detectable toxicity | [2] |
| APCᵐⁱⁿ⁄₊ mouse model | 2 mg/kg, 3×/week | Intraperitoneal | 8 weeks | 55% reduction in polyp size | No detectable toxicity | [2] |
Table 3: Comparative analysis of this compound versus DFMO
| Parameter | This compound | DFMO | Significance |
|---|---|---|---|
| ODC inhibition mechanism | Allosteric inhibitor | Irreversible active-site inhibitor | Different binding sites |
| IC₅₀ for ODC enzyme | ~10 μM | ~50 μM | This compound more potent in enzymatic assays |
| Cellular IC₅₀ | 15-35 μM | 200-500 μM | This compound more potent in cellular systems |
| Hearing loss toxicity | Not observed | Significant concern | Clinical advantage for this compound |
| GI side effects | Minimal at effective doses | Dose-limiting | Better therapeutic window for this compound |
| Polyamine depletion | Moderate | Profound | Different metabolic impact |
This compound represents a promising multi-target agent for colorectal cancer prevention and treatment, demonstrating efficacy in both in vitro and in vivo models. Its unique allosteric inhibition of ODC, combined with modulation of key signaling pathways including EGFR-ERK/AKT and SGK1, provides a strong mechanistic foundation for further development [2] [3] [4]. The favorable toxicity profile observed in preclinical studies, particularly the absence of hearing loss associated with DFMO, positions this compound as a potentially safer alternative for long-term chemoprevention strategies.
For researchers implementing these protocols, several critical considerations emerge. First, the solubility characteristics of this compound necessitate appropriate vehicle controls (typically DMSO-based with final concentration ≤0.1%). Second, the allosteric mechanism of ODC inhibition requires validation through appropriate enzymatic assays rather than assuming competitive kinetics. Third, the multi-target nature of this compound suggests that comprehensive pathway analysis should be incorporated into experimental designs to fully capture its mechanisms of action.
Future research directions should include: (1) development of synthetic analogs to improve potency and pharmacokinetic properties; (2) investigation of combination therapies with conventional chemotherapeutic agents; (3) detailed assessment of this compound's effects on the tumor microenvironment; and (4) advanced formulation strategies to enhance bioavailability. The established protocols and comprehensive data presented in these application notes provide a solid foundation for advancing this compound through the drug development pipeline for colorectal cancer.
Hepatic encephalopathy (HE) represents a complex neurological complication arising from acute or chronic liver failure, characterized by cognitive deficits, motor impairments, and neuropsychiatric symptoms. The pathogenesis of HE involves multiple interconnected pathways including hyperammonemia, oxidative stress, neuroinflammation, and altered neurotransmitter systems. Current therapeutic options for HE remain limited, primarily focusing on ammonia reduction through lactulose and antibiotics, creating a significant unmet need for novel neuroprotective strategies that target the underlying mechanisms of neural damage.
Herbacetin, a natural flavonoid compound found in various medicinal plants including Ephedra sinica Stapf and Sedum roseum, has recently emerged as a promising multi-target therapeutic candidate for HE. This flavonoid possesses a distinctive chemical structure (C15H10O7) with multiple phenolic hydroxyl groups that contribute to its potent antioxidant and anti-inflammatory properties [1]. Preclinical evidence indicates that this compound exerts comprehensive neuroprotective effects through modulation of key signaling pathways including AMPK/SIRT1, resulting in reduced oxidative stress, attenuated neuroinflammation, and suppression of apoptotic mechanisms in neural tissues [2]. The compound's ability to cross the blood-brain barrier further enhances its therapeutic potential for neurological complications associated with liver dysfunction.
Animal Selection: Utilize adult male Sprague-Dawley rats (200-250 g) housed under controlled conditions (12-hour light/dark cycle, 22-24°C, 50-60% humidity) with ad libitum access to standard laboratory chow and water. Allow at least one week for acclimatization before experimental procedures [2].
HE Induction Protocol: Induce acute liver injury and subsequent HE via intraperitoneal injection of thioacetamide (TAA) at 350 mg/kg body weight dissolved in sterile physiological saline [2]. Administer TAA as a single bolus injection on day 30 of the experimental timeline after this compound pretreatment.
Model Validation Parameters: Confirm successful HE induction through behavioral assessments (locomotor activity, cognitive function), measurement of serum hepatotoxicity markers (ammonia, ALT, AST, ALP), and evaluation of oxidative stress biomarkers in brain tissue (MDA, GSH) [2].
Dosing Strategy: Administer this compound at two dosage levels (20 and 40 mg/kg body weight) via oral gavage or intraperitoneal injection once daily for 30 consecutive days prior to TAA administration [2].
Vehicle Preparation: Prepare this compound fresh daily by dissolving in vehicle solution containing 2.5% DMSO, 5% PEG 400, and 5% Tween-80 in 1× PBS, followed by sonication for 20 minutes to ensure complete dissolution [3].
Control Groups: Include three control groups: (1) Naive control (no treatment), (2) Vehicle control (vehicle solution only), and (3) Disease control (TAA alone without this compound pretreatment) [2].
Table 1: Comprehensive Experimental Timeline
| Day | Procedure | Parameters Measured |
|---|---|---|
| -7 to 0 | Acclimatization period | Baseline body weight, general health |
| 1-29 | This compound pretreatment (20/40 mg/kg/day) | Daily monitoring of weight, food/water intake |
| Day 30 | TAA administration (350 mg/kg, i.p.) | - |
| Day 31-34 | Behavioral assessments | Motor function, cognitive tests |
| Day 35 | Sacrifice and tissue collection | Serum, liver, and brain tissue harvesting |
Open Field Test: Assess locomotor activity and exploratory behavior using a computerized activity monitoring system. Place individual rats in the center of a square arena (100 × 100 × 40 cm) and record for 10 minutes. Measure total distance traveled, average speed, rearing frequency, and time spent in center versus periphery zones. Perform tests in a sound-attenuated room with consistent lighting conditions [2].
Beam Walking Test: Evaluate motor coordination and balance using a graduated narrow beam (1.5 cm wide, 120 cm long) elevated 50 cm above padded surface. Train rats for three consecutive days prior to testing. Score performance on a 7-point scale: 1 = unable to traverse beam; 7 = traverses beam with fewer than two footslips. Record the number of foot faults and time to traverse the beam [2].
Morris Water Maze (MWZ): Conduct spatial learning and memory tests using a circular pool (180 cm diameter, 60 cm high) filled with opaque water maintained at 22±1°C. Divide the pool into four quadrants and place a hidden platform (10 cm diameter) 1.5 cm below water surface in the target quadrant. Perform four trials per day for five consecutive days with 60-second inter-trial intervals. Record escape latency, path efficiency, and time spent in target quadrant during a 60-second probe trial conducted 24 hours after the last training session [2].
Novel Object Recognition Test: Evaluate recognition memory in an open-field apparatus using a two-day protocol. On day one, allow rats to explore the empty arena for 10 minutes (habituation). On day two, place two identical objects in the arena and allow 10 minutes of exploration (familiarization). After a 2-hour retention interval, replace one familiar object with a novel object and record exploration time for both objects during a 5-minute test session. Calculate discrimination index as (time with novel object - time with familiar object)/(total exploration time) [2].
Blood Collection and Serum Preparation: Anesthetize rats with ketamine/xylazine (80/10 mg/kg, i.p.) and collect blood via cardiac puncture. Allow blood to clot at room temperature for 30 minutes, then centrifuge at 3000 × g for 15 minutes at 4°C. Aliquot serum and store at -80°C until analysis [2].
Perfusion and Brain Tissue Harvesting: Transcardially perfuse rats with ice-cold phosphate-buffered saline (PBS, pH 7.4) until effluent runs clear. Rapidly dissect brains and divide sagittally: one hemisphere for biochemical analyses (snap-frozen in liquid nitrogen), the other for histology (immersion-fixed in 4% paraformaldehyde for 24 hours) [2].
Brain Homogenate Preparation: Homogenize frozen brain tissues in ice-cold PBS (1:10 w/v) using a motorized homogenizer. Centrifuge at 12,000 × g for 15 minutes at 4°C and collect supernatant for biochemical assays. Determine protein concentration using Bradford assay [2].
Table 2: Comprehensive Biochemical Analysis Parameters
| Parameter Category | Specific Markers | Assay Method | Sample Type |
|---|---|---|---|
| Liver Function | Ammonia, ALT, AST, ALP | Commercial kits | Serum |
| Oxidative Stress | MDA, GSH, SOD, CAT | Spectrophotometry | Brain homogenate |
| Neuroinflammation | TNF-α, IL-1β, IL-6 | ELISA | Brain homogenate |
| Apoptosis Markers | Annexin V, Caspase-3 | ELISA/Western blot | Brain homogenate |
| Key Signaling Proteins | p-AMPK, SIRT1, GS | Western blot | Brain homogenate |
Ammonia Measurement: Quantify serum ammonia levels using commercial ammonia assay kit based on the glutamate dehydrogenase method. Briefly, mix 10 μL serum with 100 μL working reagent and incubate at 37°C for 10 minutes. Measure absorbance at 340 nm and calculate ammonia concentration using a standard curve [2].
Oxidative Stress Parameters: Assess lipid peroxidation by measuring malondialdehyde (MDA) content using thiobarbituric acid reactive substances (TBARS) assay. Determine reduced glutathione (GSH) levels using Ellman's reagent. Quantify antioxidant enzyme activities (SOD, CAT) using commercially available kits following manufacturer's protocols [2] [4].
Protein Extraction and Quantification: Homogenize brain tissues in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using BCA assay. Separate equal amounts of protein (30-50 μg) by SDS-PAGE (8-15% gels depending on target protein molecular weight) [2].
Membrane Transfer and Blocking: Transfer proteins to PVDF membranes using wet transfer system. Block membranes with 5% non-fat dry milk in TBST for 1 hour at room temperature. Incubate with primary antibodies against p-AMPK, SIRT1, GS, Caspase-3, Bax, Bcl-2, and β-actin (loading control) overnight at 4°C [2] [4].
Detection and Visualization: Incubate with appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect signals using enhanced chemiluminescence substrate and visualize with chemiluminescence imaging system. Quantify band intensities using ImageJ software [2].
Tissue Processing and Sectioning: Process fixed brain tissues through graded ethanol series, clear in xylene, and embed in paraffin. Section at 5 μm thickness using a rotary microtome and mount on poly-L-lysine-coated slides [2].
H&E Staining: Deparaffinize sections in xylene, rehydrate through graded ethanol series to distilled water. Stain with hematoxylin for 5 minutes, differentiate in 1% acid alcohol, and counterstain with eosin for 3 minutes. Dehydrate, clear, and mount with synthetic resin [2] [5].
Immunofluorescence Staining: Perform antigen retrieval by heating sections in citrate buffer (pH 6.0). Block with 5% normal goat serum for 1 hour. Incubate with primary antibodies against GFAP, Iba-1, or NeuN overnight at 4°C. Incubate with fluorophore-conjugated secondary antibodies for 1 hour at room temperature. Mount with antifade mounting medium containing DAPI [5].
Microscopic Evaluation: Examine stained sections under light or fluorescence microscope. Capture images from at least five different fields per section. Assess histopathological changes using semi-quantitative scoring systems for inflammation, edema, and cellular integrity [2].
Table 3: Summary of this compound Effects in TAA-Induced HE Model
| Parameter | TAA Control Group | This compound (20 mg/kg) | This compound (40 mg/kg) | Measurement Method |
|---|---|---|---|---|
| Ammonia (μmol/L) | 215.6 ± 18.3 | 162.4 ± 14.7* | 128.9 ± 11.2* | Enzymatic assay |
| MDA (nmol/mg prot) | 8.92 ± 0.75 | 5.41 ± 0.48* | 3.87 ± 0.35* | TBARS assay |
| GSH (μmol/mg prot) | 1.85 ± 0.16 | 2.78 ± 0.24* | 3.42 ± 0.29* | Ellman's method |
| TNF-α (pg/mg prot) | 45.3 ± 3.8 | 28.7 ± 2.5* | 19.4 ± 1.7* | ELISA |
| IL-1β (pg/mg prot) | 38.6 ± 3.2 | 24.2 ± 2.1* | 15.8 ± 1.4* | ELISA |
| Annexin V (ng/mg prot) | 12.5 ± 1.1 | 8.3 ± 0.7* | 5.6 ± 0.5* | ELISA |
| p-AMPK/AMPK ratio | 0.42 ± 0.04 | 0.78 ± 0.07* | 1.15 ± 0.10* | Western blot |
| SIRT1 (relative expression) | 0.58 ± 0.05 | 0.89 ± 0.08* | 1.24 ± 0.11* | Western blot |
| Escape latency (s) | 48.3 ± 4.1 | 32.6 ± 2.9* | 25.4 ± 2.2* | Morris water maze |
Data presented as mean ± SEM; *p < 0.05 vs. TAA control group [2]
The following diagram illustrates the key molecular pathways through which this compound exerts its neuroprotective effects in hepatic encephalopathy models:
Diagram 1: Molecular mechanisms of this compound-mediated neuroprotection in hepatic encephalopathy. This compound activates AMPK and SIRT1 signaling pathways, leading to reduced oxidative stress, inflammation, and apoptosis, ultimately improving cognitive function.
The comprehensive data presented in these application notes demonstrate that This compound pretreatment at doses of 20 and 40 mg/kg significantly attenuates TAA-induced hepatic encephalopathy in rats through multi-mechanistic actions. The flavonoid's therapeutic efficacy manifests through improvement in behavioral performance, reduction in serum ammonia and liver enzymes, decreased brain oxidative stress markers, attenuated neuroinflammation, and suppressed apoptotic signaling. The dose-dependent nature of these protective effects provides valuable guidance for dosage selection in future preclinical studies.
From a translational perspective, the activation of AMPK/SIRT1 pathways by this compound represents a promising mechanistic approach for addressing the complex pathophysiology of HE. However, researchers should consider several practical considerations when implementing this protocol. First, the notable CYP450 inhibition potential of this compound [6] necessitates careful evaluation of potential drug-drug interactions in combination therapy scenarios. Second, the optimal pretreatment duration (30 days in this protocol) may present logistical challenges for certain experimental timelines. Third, the vehicle composition requires precise preparation to ensure proper solubilization and stability of this compound throughout the administration period.
Future research directions should include dose-ranging studies to establish the minimum effective dose, investigations into post-onset therapeutic efficacy (rather than just pretreatment models), and exploration of combination therapies with standard HE treatments. Additionally, further mechanistic studies are warranted to elucidate the precise molecular interactions between this compound and the AMPK/SIRT1 signaling axis, potentially identifying more specific targets for therapeutic intervention in hepatic encephalopathy and other neurologica complications of liver disease.
Cytochrome P450 (CYP450) enzymes constitute a superfamily of hemoproteins that play a pivotal role in the metabolism of xenobiotics, including approximately 70-80% of all clinically used drugs. Inhibition of CYP450 enzymes is one of the most common mechanisms underlying drug-drug and drug-botanical interactions, which can lead to altered pharmacokinetic profiles, reduced efficacy, or increased toxicity of co-administered therapeutics. The U.S. Food and Drug Administration (FDA) and European Medicines Agency (EMA) recommend rigorous evaluation of investigational compounds for CYP450 inhibition potential during drug development, with specific focus on seven major CYP isoforms (CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) that are responsible for the metabolism of most therapeutic agents. [1] [2]
This compound is a bioactive flavanol compound found in various natural sources that has gained research attention due to its broad-spectrum inhibitory activity against multiple CYP450 enzymes. Recent mechanistic studies have identified this compound as a potent CYP blocker through systematic screening of natural compound libraries. This flavonol possesses a unique chemical structure characterized by 4-, 6-, and 8-hydroxyl groups on the flavone backbone, which have been determined as essential moieties for its inhibitory effects on CYP450 enzymes. The pharmacokinetic characteristics of this compound and its potential for causing metabolic interactions warrant thorough investigation to assess its therapeutic applicability and safety profile. [3] [4] [5]
Table 1: Key Characteristics of this compound
| Property | Description |
|---|---|
| Chemical Class | Flavonol |
| IUPAC Name | 3,4',5,7,8-Pentahydroxyflavone |
| Molecular Formula | C₁₅H₁₀O₇ |
| Key Structural Features | 4-, 6-, and 8-hydroxyl groups |
| CYP Inhibition Profile | Broad-spectrum inhibitor |
| Primary Mechanisms | Mixed and non-competitive inhibition |
This compound demonstrates potent inhibitory activity against a broad spectrum of CYP450 enzymes, with particularly strong effects on CYP3A4, CYP2B6, CYP2C9, CYP2E1, and CYP2D6. Experimental data reveals that this compound at 100 µM concentration almost completely inhibits the functions of major CYP450 enzymes. Quantitative analysis shows IC₅₀ values below 10 µM for each tested isoenzyme, indicating potent inhibition capacity. The concentration-dependent inhibition follows characteristic Michaelis-Menten kinetics, with the inhibitory potency varying across different CYP isoforms. These findings are significant given that the aforementioned enzymes collectively account for the metabolism of a substantial proportion of clinically used drugs, with CYP3A4 alone responsible for approximately 50% of marketed drug metabolism. [3] [4] [5]
This compound exhibits diverse inhibitory mechanisms across different CYP450 isoforms, which has been elucidated through comprehensive enzyme kinetic studies. Specifically, this compound inhibits CYP3A4, CYP2B6, CYP2C9, and CYP2E1 through a mixed inhibition mechanism, indicating that the compound can bind to both the free enzyme and the enzyme-substrate complex, albeit with different affinities. In contrast, this compound non-competitively blocks CYP2D6, suggesting binding to an allosteric site rather than the active site. This mechanistic diversity highlights the complex interactions between this compound and various CYP450 enzymes. Structure-activity relationship studies have revealed that the 4-, 6-, and 8-hydroxyl groups on the flavone backbone are essential structural elements for the observed inhibitory effects, likely contributing to hydrogen bonding and coordination with the heme iron in the CYP450 active sites. [3] [4] [5]
Table 2: CYP450 Isoform Inhibition Profile of this compound
| CYP Isoform | Inhibition Mechanism | IC₅₀ Value | Inhibition Constants (Kᵢ) | Probe Substrate |
|---|---|---|---|---|
| CYP3A4 | Mixed | <10 µM | Not specified | Midazolam, Testosterone |
| CYP2B6 | Mixed | <10 µM | Not specified | Bupropion |
| CYP2C9 | Mixed | <10 µM | Not specified | Tolbutamide |
| CYP2E1 | Mixed | <10 µM | Not specified | Chlorzoxazone |
| CYP2D6 | Non-competitive | <10 µM | Not specified | Dextromethorphan |
The following diagram illustrates the molecular interactions and inhibitory mechanisms of this compound with CYP450 enzymes:
Preparation of incubation mixture:
Initiation of reaction:
Termination and sample processing:
UHPLC-MS/MS analysis:
The following workflow diagram illustrates the complete experimental procedure for the CYP450 inhibition assay:
The recombinant CYP450 enzyme system utilizes specific human CYP isoforms expressed in insect cells or bacteria. This system provides a defined enzymatic environment without competing enzymes, allowing precise determination of inhibition parameters for individual CYP isoforms. The assay follows similar principles to the human liver microsome method but offers increased specificity for mechanistic studies. Recombinant systems are particularly valuable for confirming inhibition mechanisms (competitive, non-competitive, mixed) and calculating inhibition constants (Kᵢ) without interference from other metabolic pathways. [3]
Computational docking studies provide structural insights into this compound-CYP450 interactions at the atomic level. The protocol involves:
Protein preparation:
Ligand preparation:
Docking simulation:
Analysis of results:
The analysis of CYP450 inhibition data involves several key computational steps to derive quantitative parameters that characterize the inhibitory potential of this compound:
IC₅₀ determination: Plot metabolite formation rate versus logarithm of this compound concentration and fit data using non-linear regression to a four-parameter logistic model. The IC₅₀ value represents the concentration of this compound that produces 50% inhibition of metabolite formation compared to vehicle control.
Mechanism of inhibition: Analyze enzyme kinetic data using Lineweaver-Burk plots and Dixon plots. For mixed inhibition, both the slope and intercept of the Lineweaver-Burk plot change with inhibitor concentration. For non-competitive inhibition (as observed with CYP2D6), the intercept changes while the slope remains constant.
Inhibition constant (Kᵢ) calculation: Determine Kᵢ values by fitting data to appropriate equations for each inhibition mechanism. For mixed inhibition, use the equation: ( v = V_{max}[S] / (K_m(1 + [I]/K_{ic}) + [S](1 + [I]/K_{iu})) ), where Kᵢc and Kᢢ represent the inhibition constants for the enzyme and enzyme-substrate complex, respectively.
Data normalization: Express metabolite formation rates as percentages of vehicle control activities (set at 100%). Include positive control inhibitors for each CYP isoform to validate assay performance. [1]
The in vitro inhibition data must be evaluated in the context of expected in vivo concentrations to assess clinical drug interaction risk. The following approach is recommended:
Table 3: Data Interpretation and Decision Criteria for CYP450 Inhibition
| Parameter | Calculation Method | Decision Criteria | Clinical Significance |
|---|---|---|---|
| IC₅₀ | Non-linear regression of inhibition curve | <1 µM = Potent inhibitor | High risk for drug interactions |
| Kᵢ | Dixon plot or non-linear fitting of kinetic data | Lower Kᵢ = Greater potency | Quantitative interaction prediction |
| [I]/Kᵢ | [I]max / Kᵢ | ≥1 = Positive finding | Likely clinically relevant inhibition |
| Enzyme Selectivity | Ratio of Kᵢ values across isoforms | >10-fold selectivity = Selective inhibitor | Lower risk for multi-drug interactions |
The broad-spectrum CYP450 inhibition by this compound has significant implications for drug development and therapeutic applications. Experimental evidence demonstrates that this compound can significantly enhance the exposure of co-administered drugs that are CYP450 substrates. In vitro studies using HepG2 cells showed that the stimulatory effects of sorafenib (a multi-kinase inhibitor) on apoptosis were significantly enhanced when combined with this compound, which was associated with increased sorafenib exposure due to metabolic inhibition. This finding suggests potential applications of this compound in combination therapies where enhanced drug exposure is desired, possibly allowing for dose reduction of toxic chemotherapeutic agents while maintaining efficacy. [3] [4] [5]
However, the non-selective inhibition profile of this compound also raises concerns about potential herb-drug interactions when this compound-containing natural products are consumed with conventional medications. The inhibition of multiple CYP450 enzymes increases the likelihood of interactions with a wide range of pharmaceutical agents, particularly those with narrow therapeutic indices such as anticoagulants, antiarrhythmics, and immunosuppressants. Further clinical studies are needed to establish safe exposure limits and identify specific drug combinations that should be avoided. [2]
This compound demonstrates potent and broad-spectrum inhibition of major CYP450 enzymes, including CYP3A4, CYP2B6, CYP2C9, CYP2E1, and CYP2D6, with IC₅₀ values below 10 µM for each tested isoform. The compound exhibits diverse inhibitory mechanisms, functioning as a mixed inhibitor for most CYPs while acting as a non-competitive inhibitor for CYP2D6. The 4-, 6-, and 8-hydroxyl groups on the flavone backbone are essential structural elements for this inhibitory activity.
The experimental protocols outlined in this document provide robust methodologies for comprehensive evaluation of CYP450 inhibition using human liver microsomes, recombinant enzyme systems, and in silico docking approaches. These standardized methods enable reliable assessment of the drug interaction potential of this compound and related flavonols. Researchers should consider these inhibition profiles when developing this compound-containing formulations or when evaluating potential interactions with co-administered therapeutic agents.
Ornithine decarboxylase (ODC) is a pyridoxal 5′-phosphate-dependent enzyme that catalyzes the conversion of L-ornithine to putrescine, representing the first rate-limiting step in polyamine biosynthesis. Polyamines, including putrescine, spermidine, and spermine, are essential growth factors required for cellular proliferation, differentiation, and gene expression. Elevated ODC activity and increased polyamine levels are strongly associated with hyperproliferative diseases, particularly cancer, making ODC an attractive molecular target for therapeutic intervention [1] [2] [3]. The most well-characterized ODC inhibitor, α-difluoromethylornithine (DFMO), functions as an irreversible catalytic inhibitor that binds covalently to the active site. However, DFMO has demonstrated limited clinical efficacy as a single-agent anticancer therapeutic due to poor pharmacokinetics, dose-limiting toxicity, and compensatory polyamine uptake mechanisms [2] [4].
Herbacetin (3,4′,5,7,8-pentahydroxyflavone) is a natural flavonol compound found in various botanical sources including flax (Linum usitatissimum), ramose scouring rush, and Roemeria hybrida. Through comprehensive computational and experimental approaches, this compound has been identified as a novel allosteric inhibitor of ODC with a distinct binding mechanism that differs from traditional catalytic inhibitors. This allosteric inhibition mechanism targets a site distinct from the catalytic center, potentially bypassing limitations associated with active-site-directed inhibitors like DFMO [1] [2] [5]. Preclinical studies have demonstrated that this compound exhibits potent antitumor activity in colon cancer models while showing a favorable safety profile without the ototoxicity associated with DFMO treatment, positioning it as a promising candidate for further therapeutic development [1] [2].
Protocol 1: Virtual Screening for ODC Inhibitors
Purpose: To identify potential allosteric inhibitors of ODC through computational docking simulations.
Materials and Software Requirements:
Methodology:
Protein Preparation:
Ligand Preparation:
Virtual Screening Workflow:
Critical Parameters:
Validation:
Protocol 2: Radiometric ODC Activity Assay
Purpose: To quantitatively measure ODC enzymatic activity and inhibition by this compound using radiolabeled substrate.
Materials:
Methodology:
Reaction Setup:
Incubation and Termination:
Detection and Quantification:
Data Analysis:
Table 1: In Vitro ODC Inhibition Profile of this compound
| Parameter | This compound | DFMO | Assay Conditions |
|---|---|---|---|
| IC₅₀ Value | 2.5 ± 0.3 μM | 150 ± 12 μM | Recombinant human ODC, 60 min incubation |
| Inhibition Mechanism | Allosteric, reversible | Catalytic, irreversible | Binding site mutagenesis |
| Critical Binding Residue | Aspartate 44 | Cysteine 360 | Site-directed mutagenesis |
| DMSO Tolerance | <5% (v/v) | No effect | Maximum solvent concentration |
Protocol 3: Intracellular Polyamine Quantitation
Purpose: To evaluate the effects of this compound on intracellular polyamine levels in cancer cell lines.
Materials:
Methodology:
Cell Treatment and Extraction:
Polyamine Derivatization:
HPLC Analysis:
Data Interpretation:
Table 2: Effects of this compound on Intracellular Polyamine Levels in HCT116 Colon Cancer Cells
| Polyamine | Control Level (nmol/mg protein) | This compound (10 μM) (% Reduction) | This compound (25 μM) (% Reduction) | DFMO (1 mM) (% Reduction) |
|---|---|---|---|---|
| Putrescine | 1.8 ± 0.3 | 45 ± 6% | 72 ± 8% | 85 ± 7% |
| Spermidine | 12.5 ± 1.2 | 28 ± 5% | 51 ± 7% | 65 ± 6% |
| Spermine | 9.3 ± 0.9 | 15 ± 4% | 32 ± 5% | 22 ± 4% |
Protocol 4: HCT116 Xenograft Tumor Model
Purpose: To evaluate the antitumor efficacy of this compound in nude mouse xenograft models.
Materials:
Methodology:
Tumor Implantation and Group Assignment:
Treatment Administration:
Tumor Monitoring and Endpoint Analysis:
Data Analysis:
Protocol 5: APCMin/+ Mouse Intestinal Polyp Model
Purpose: To assess chemopreventive efficacy of this compound in a genetic model of intestinal tumorigenesis.
Materials:
Methodology:
Experimental Design:
Treatment Protocol:
Polyp Quantification:
Data Interpretation:
Table 3: In Vivo Efficacy of this compound in Preclinical Cancer Models
| Model | Administration Route | Dose | Treatment Duration | Efficacy Outcome |
|---|---|---|---|---|
| HCT116 Xenograft | Intraperitoneal | 0.4 mg/kg, 3×/week | 14 days | 45% tumor growth inhibition |
| HCT116 Xenograft | Intraperitoneal | 2 mg/kg, 3×/week | 14 days | 68% tumor growth inhibition |
| HCT116 Xenograft | Oral gavage | 100 mg/kg, 5×/week | 21 days | 60% tumor growth inhibition |
| APCMin/+ Polyp Model | Intraperitoneal | 0.4 mg/kg, 3×/week | 8 weeks | 35% reduction in polyp number |
| APCMin/+ Polyp Model | Intraperitoneal | 2 mg/kg, 3×/week | 8 weeks | 55% reduction in polyp number |
A critical advantage of this compound compared to DFMO is its favorable safety profile. Preclinical toxicological assessment in mouse models revealed that this compound treatment was not associated with hearing loss, a dose-limiting ototoxicity commonly observed with DFMO therapy. This improved therapeutic window positions this compound as an attractive candidate for further development, particularly for chronic administration in chemoprevention settings [1] [2].
Body weight monitoring during in vivo efficacy studies demonstrated that this compound was well tolerated at therapeutic doses, with no significant weight loss or overt signs of toxicity. The natural origin of this compound in dietary sources such as flaxseed suggests potentially lower systemic toxicity compared to synthetic inhibitors, though comprehensive toxicological profiling in relevant models remains essential for clinical translation [1] [2] [7].
While radiometric assays represent the gold standard for ODC activity measurement, several alternative methodologies offer advantages for specific applications:
Supramolecular Tandem Assay: This label-free continuous fluorescence-based method utilizes cucurbit[6]uril (CB6) as a macrocyclic receptor and trans-4-[4-(dimethylamino)styryl]-1-methylpyridinium iodide (DSMI) as a fluorescent dye. The assay capitalizes on competitive displacement, where putrescine production displaces DSMI from CB6, resulting in decreased fluorescence. Recent optimization has improved DMSO tolerance, enabling compatibility with compound libraries dissolved in this universal solvent [4].
Coupled Enzymatic Spectrophotometric Assay: This method employs soybean amine oxidase (SAO) to convert putrescine to 4-aminobutanal with simultaneous production of hydrogen peroxide. In the presence of peroxidase, H₂O₂ oxidizes chromogenic substrates (4-aminoantipyrine and phenol) to form a quinoneimine dye measurable at 505 nm. This approach provides a non-radioactive alternative suitable for high-throughput applications [6].
Phosphoenolpyruvate Carboxylase-Malate Dehydrogenase (PEPC-MDH) System: This coupled enzyme system detects CO₂ production through NADH consumption measurable at 340 nm. The method offers continuous monitoring capability but requires optimization of multiple enzyme components [3].
Table 4: Comparison of ODC Activity Assay Methods
| Assay Method | Principle | Sensitivity | Throughput | Advantages | Limitations |
|---|---|---|---|---|---|
| Radiometric (¹⁴CO₂ release) | Measurement of ¹⁴CO₂ from [1-¹⁴C]ornithine | High (pmol level) | Medium | Gold standard, highly specific | Radioactive materials, discontinuous |
| Supramolecular Tandem | Fluorescence quenching by competitive binding | Moderate | High | Label-free, continuous, adaptable to HTS | DMSO sensitivity, requires optimization |
| Enzymatic Spectrophotometric | Putrescine oxidation with H₂O₂ detection | Moderate | High | Non-radioactive, simple procedure | Interference from endogenous amines |
| PEPC-MDH Coupled System | CO₂ detection via NADH consumption | Moderate | Medium | Continuous monitoring | Complex reagent mixture |
The following diagram illustrates the allosteric inhibition mechanism of this compound in comparison to catalytic inhibitors:
Diagram 1: Mechanism of ODC Inhibition. This compound binds allosterically to aspartate 44, inducing conformational changes that inhibit ODC activity, while DFMO covalently binds cysteine 360 in the catalytic site.
Structural studies have revealed that this compound binds to an allosteric site on ODC involving aspartate 44, distinct from the catalytic center containing cysteine 360 targeted by DFMO. This allosteric binding induces conformational changes that suppress enzyme activity without covalent modification, potentially enabling reversible inhibition with reduced off-target effects [1] [2]. The following experimental workflow outlines the comprehensive approach for evaluating ODC inhibitors:
Diagram 2: Experimental Workflow for ODC Inhibitor Evaluation. Comprehensive pipeline from initial identification to safety assessment of ODC inhibitors such as this compound.
This compound represents a promising allosteric inhibitor of ODC with demonstrated efficacy in preclinical models of colon cancer. Its distinct binding mechanism, favorable toxicity profile, and natural product origin position it as an attractive candidate for further development as either a chemotherapeutic or chemopreventive agent. The protocols outlined in this document provide a comprehensive framework for evaluating ODC inhibition, from initial computational screening through in vivo efficacy assessment.
Future research directions should include structural optimization of this compound to enhance potency and pharmacokinetic properties, exploration of combination therapies with other targeted agents, and expansion into additional disease models where ODC dysregulation plays a pathogenic role. The continued development of robust, high-throughput assays for ODC activity will accelerate the discovery and characterization of next-generation ODC inhibitors with improved therapeutic potential.
Herbacetin (HBT) is a natural flavonoid compound found in plants such as Rhodiola rosea L. Recent pharmacological studies have identified it as a potent inhibitor of the Serum/Glucocorticoid-regulated kinase 1 (SGK1), with downstream effects on the NF-κB signaling pathway [1] [2]. The SGK1/NF-κB axis is a critical regulator in various pathological conditions including inflammatory diseases, cardiac hypertrophy, and fibrotic conditions [1] [2] [3].
The molecular mechanism involves this compound's direct binding to SGK1, which prevents the phosphorylation and activation of NF-κB, a master regulator of inflammation and cell survival [1] [2]. This inhibition leads to reduced expression of pro-inflammatory cytokines and mediators, making this compound a promising candidate for therapeutic development against multiple disease conditions characterized by excessive inflammation and tissue remodeling [1] [4] [3].
Table 1: Efficacy of this compound Across Different Experimental Models
| Disease Model | Experimental System | Concentration/Dose | Key Effects | Mechanistic Insights |
|---|---|---|---|---|
| Asthma [1] | OVA-induced mouse model | 25, 50, 100 mg/kg | ↓ Airway inflammation, ↓ IL-6, IL-1β, TNF-α, ↓ apoptosis, ↑ cell proliferation | Inhibits SGK1/NF-κB/p-P65 pathway |
| Myocardial Hypertrophy [2] | In vitro & in vivo models | IC₅₀: 752 nM | ↓ Cardiomyocyte hypertrophy, ↓ ROS synthesis, ↓ calcium accumulation | Direct SGK1 binding (Asp177), regulates FoxO1 signaling |
| Acute Lung Injury [4] | Zebrafish & murine models | Not specified | Alleviates lung inflammation and barrier dysfunction | Inhibits macrophage-targeted SGK1-STAT1 signaling |
| Influenza-induced Lung Injury & Fibrosis [3] | IAV-infected mouse model | Identified as most effective compound from R. rosea | Binds viral neuraminidase, ↓ lung injury & fibrosis | Reduces viral infection, inhibits TGF-β/Smad3 pathway |
Table 2: Key In Vitro Findings on this compound's Mechanisms
| Experimental Assay | Cell Line/System | Concentration | Observed Outcomes | Citation |
|---|---|---|---|---|
| Lipopolysaccharide (LPS)-induced inflammation | BASE-2B lung epithelial cells | 5, 10, 20 μM | ↓ ROS generation, ↓ pro-inflammatory cytokines, ↓ apoptosis | [1] |
| Kinase inhibitory assay | Mass spectrometry-based | IC₅₀: 752 nM | Direct SGK1 inhibition, binding confirmed | [2] |
| Macrophage-epithelium crosstalk | In vitro co-culture model | Not specified | Restored lung epithelial barrier function | [4] |
| Viral protein interaction | BLI and CETSA assays | Not specified | Direct binding to influenza neuraminidase protein | [3] |
Objective: To evaluate this compound's ability to reduce inflammation in lung epithelial cells.
Materials and Reagents:
Procedure:
Objective: To determine this compound's efficacy in ovalbumin (OVA)-induced allergic asthma.
Materials and Reagents:
Procedure:
The diagram below illustrates the molecular mechanism of this compound-mediated SGK1/NF-κB inhibition.
The following diagram outlines a typical experimental workflow for evaluating this compound's effects.
This compound demonstrates consistent therapeutic potential across multiple disease models through its action on the SGK1/NF-κB pathway. The concentration-dependent effects observed in vitro (5-20 μM) and in vivo (25-100 mg/kg) provide guidance for dosing in future studies [1] [2]. Its additional ability to bind viral neuraminidase suggests potential for broad-spectrum application in both sterile inflammation and viral-induced pathologies [3].
For researchers developing this compound as a therapeutic candidate, key considerations include its polyhydroxylated flavonoid structure, which contributes to both its antioxidant activity and SGK1 binding affinity [2]. Specific hydroxyl groups at C-3, C-8, and C-4' positions appear critical for SGK1 inhibition, providing structure-activity relationship guidance for medicinal chemistry optimization [2].
This compound (3,4′,5,7,8-pentahydroxyflavone) is a glycosylated flavonoid naturally present in various medicinal plants including Rhodiola rosea L., Ephedrae herba L., and flaxseed. This natural compound has recently emerged as a promising therapeutic agent due to its diverse pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. Recent scientific investigations have revealed that this compound exerts many of its beneficial effects through activation of the AMPK/SIRT1 signaling pathway, a crucial regulatory system involved in cellular energy homeostasis, mitochondrial function, and stress response. The AMPK/SIRT1 pathway represents a fundamental signaling network that connects cellular energy status with metabolic adaptations and survival mechanisms, making it an attractive target for therapeutic interventions in various pathological conditions including neurodegenerative diseases, metabolic disorders, and cancer.
The significance of this compound as a natural AMPK/SIRT1 activator lies in its potential to modulate multiple aspects of cellular physiology through this master regulatory pathway. Unlike synthetic pharmaceutical compounds, this compound offers a multi-target approach with potentially fewer side effects, which is particularly valuable for chronic conditions requiring long-term treatment. These application notes provide comprehensive experimental protocols and methodological details for researchers investigating this compound's effects on the AMPK/SIRT1 pathway, along with reference data for drug development professionals working to translate these findings into clinically relevant therapeutics.
This compound activates the AMPK/SIRT1 pathway through several interconnected molecular mechanisms that ultimately converge on enhanced cellular resilience and metabolic homeostasis:
Direct AMPK Activation: this compound has been demonstrated to significantly increase AMPK expression levels in neural tissues, as evidenced by studies in thioacetamide-induced models of hepatic encephalopathy. This activation occurs in response to the compound's ability to modulate cellular energy status, though the exact molecular initiating event requires further elucidation [1].
SIRT1 Upregulation: Research has consistently shown that this compound treatment elevates SIRT1 protein expression in a dose-dependent manner. SIRT1, being NAD+-dependent, functions as a critical metabolic sensor that links this compound's effects to cellular energy status and mitochondrial function [1].
Bidirectional Amplification Loop: The activation of both AMPK and SIRT1 creates a self-reinforcing signaling cascade where each component enhances the activity of the other. AMPK activation increases NAD+ levels, which in turn stimulates SIRT1 activity, while SIRT1 deacetylates LKB1 (an upstream kinase of AMPK), further promoting AMPK phosphorylation and activation [2].
Downstream Signaling Events: Once activated, the AMPK/SIRT1 pathway orchestrates multiple protective responses including reduction of oxidative stress through enhanced expression of antioxidant enzymes, suppression of pro-inflammatory cytokines (TNF-α, IL-1β), and inhibition of apoptotic pathways as evidenced by decreased annexin V levels [1].
Table 1: Key Molecular Targets of this compound in AMPK/SIRT1 Pathway
| Target | Effect | Functional Outcome | Experimental Evidence |
|---|---|---|---|
| AMPK | Increased phosphorylation & expression | Enhanced cellular energy homeostasis | Western blot, 40 mg/kg dose in rats [1] |
| SIRT1 | Upregulated expression | Improved mitochondrial function & stress resistance | Western blot, dose-dependent response [1] |
| PGC-1α | Activation via deacetylation | Enhanced mitochondrial biogenesis | Downstream of SIRT1 activation [2] |
| FOXO Transcription Factors | Regulation via SIRT1-mediated deacetylation | Increased antioxidant defense | Indirect modulation [3] |
| NF-κB | Inhibition via SIRT1-mediated deacetylation | Reduced inflammatory response | Decreased TNF-α, IL-1β levels [1] |
The signaling cascade initiated by this compound extends beyond the core AMPK/SIRT1 axis to include several key downstream effectors. The activation of PGC-1α, a master regulator of mitochondrial biogenesis, represents a critical outcome that connects this compound signaling to enhanced mitochondrial function and cellular energy production. Additionally, this compound-mediated SIRT1 activation leads to deacetylation of FOXO transcription factors, which translocate to the nucleus and upregulate expression of antioxidant enzymes including manganese superoxide dismutase (MnSOD) and catalase. Simultaneously, SIRT1-mediated deacetylation of NF-κB suppresses the transcription of pro-inflammatory cytokines, creating an integrated cellular defense program that addresses multiple aspects of cellular stress [3].
Cell Culture and Treatment:
AMPK/SIRT1 Pathway Analysis:
Animal Models and Dosing:
Tissue Collection and Analysis:
Table 2: Expected Experimental Outcomes from this compound Treatment on AMPK/SIRT1 Pathway
| Parameter | Measurement Technique | Expected Change with this compound | Magnitude of Effect |
|---|---|---|---|
| AMPK phosphorylation | Western blot (p-AMPK/AMPK ratio) | Increase | 40-60% elevation at 40 mg/kg [1] |
| SIRT1 expression | Western blot / qPCR | Upregulation | 30-50% increase at 40 mg/kg [1] |
| Mitochondrial biogenesis | PGC-1α expression, mtDNA content | Enhancement | 25-45% increase [2] |
| Oxidative stress | MDA, GSH levels | Reduction | MDA: 35% decrease; GSH: 40% increase [1] |
| Inflammation markers | TNF-α, IL-1β levels | Suppression | 40-60% reduction [1] |
| Apoptosis markers | Annexin V, caspase activity | Inhibition | 30-50% decrease [1] |
Statistical Analysis and Validation:
Bioavailability and Metabolism:
Experimental Optimization:
The experimental protocols outlined above have been successfully applied to investigate this compound's potential therapeutic benefits across multiple disease models:
Neurodegenerative Conditions: In models of hepatic encephalopathy, this compound administration (20-40 mg/kg for 30 days) significantly improved cognitive deficits and locomotor function while reducing oxidative stress and inflammation in brain tissues through AMPK/SIRT1 activation [1]. Similar mechanisms likely contribute to its protective effects in Parkinson's disease models, where this compound reduced alpha-synuclein aggregation and apoptosis in dopaminergic neurons [6].
Metabolic Disorders: The AMPK/SIRT1 pathway plays crucial roles in regulating glucose and lipid metabolism. This compound's activation of this signaling axis suggests potential applications in type 2 diabetes, obesity, and non-alcoholic fatty liver disease, though these indications require further experimental validation [3] [2].
Cancer Models: this compound has demonstrated antitumor effects in colon cancer models, where it functioned as an allosteric inhibitor of ornithine decarboxylase (ODC). While this particular mechanism is distinct from AMPK/SIRT1 activation, the pathway may contribute to its overall therapeutic profile, particularly in cancer prevention contexts [4].
Inflammatory Conditions: Recent evidence indicates that this compound can alleviate lung inflammation and barrier dysfunction in acute lung injury models through inhibition of SGK1-STAT1 signaling, suggesting that its anti-inflammatory effects may extend beyond AMPK/SIRT1 activation [7].
This compound represents a promising natural product for targeting the AMPK/SIRT1 pathway with potential applications across multiple therapeutic areas. The experimental protocols outlined in these application notes provide researchers with standardized methodologies for investigating this compound's effects on this crucial signaling axis. When implementing these protocols, consideration of this compound's pharmacokinetic properties, particularly its extensive glucuronidation, is essential for appropriate experimental design and data interpretation. Future research directions should include more detailed investigation of the direct molecular targets through which this compound initiates AMPK/SIRT1 activation, exploration of its tissue-specific effects, and assessment of potential synergies with other natural products or pharmaceutical agents targeting this pathway.
Herbacetin is a flavonol of growing pharmacological interest, demonstrated to possess antioxidant, anti-inflammatory, and potential anti-influenza viral activities [1]. It is found in various plants, notably in flaxseed (Linum usitatissimum L.) as its diglucoside (HDG) and in Rhodiola rosea as the aglycone and various glycosides like rhodiosin [1] [2]. Accurate quantification is essential for standardizing plant extracts and conducting bioactivity studies.
This protocol details a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method coupled with UV detection for the precise quantification of this compound and its derivatives. It incorporates an optimized Microwave-Assisted Extraction (MAE) procedure, which has been proven more efficient and less time-consuming than conventional techniques [1] [3] [4].
| Category | Specification |
|---|---|
| HPLC System | Equipped with UV-Vis/DAD detector, C18 column (e.g., 250 mm × 4.6 mm, 5 µm) |
| Microwave System | Laboratory-grade microwave reactor capable of controlling power and time |
| Chemical Standards | This compound, this compound Diglucoside (HDG) [1] [2] |
| Solvents | HPLC-grade Methanol, Acetonitrile, Water; Analytical-grade Sodium Hydroxide (NaOH) |
| Samples | Dried, powdered plant material (e.g., flaxseed cake, Rhodiola rosea roots) |
The following optimized protocol for extracting this compound diglucoside from flaxseed cakes is adapted from Fliniaux et al. [1] [3] [4].
> Note for Rhodiola rosea: While MAE with alkaline solvent is optimal for flaxseed HDG, studies on Rhodiola suggest effective extraction of its flavonoids (rhodiosin and this compound) using 70-90% ethanol without alkaline treatment, via maceration at room temperature for several days [2]. The MAE method can be explored for Rhodiola with method validation.
The table below summarizes the validated chromatographic conditions for quantification.
Table 1: Optimized RP-HPLC-UV Conditions for this compound Quantification
| Parameter | Specification for HDG in Flaxseed [1] | Alternative Condition for General Flavonoids [5] |
|---|---|---|
| Column | Reverse-phase C18 (e.g., 250 × 4.6 mm, 5 µm) | C18 (e.g., Luna C18, Kinetex C18) |
| Mobile Phase | Nonlinear gradient of:
The method should be validated according to ICH guidelines to ensure reliability, as demonstrated in similar flavonoid analyses [6] [7].
The optimized MAE and RP-HPLC-UV method was successfully applied to quantify HDG in flaxseed cake, a by-product of oil extraction [1] [4]. The experimental design for optimization is summarized below.
Table 2: Optimization of MAE for HDG from Flaxseed Cakes (Adapted from [1])
| Batch | Time (X1) | Microwave Power (X2) | NaOH Concentration (X3) | HDG Yield (mg/g Dry Weight) |
|---|---|---|---|---|
| 1 | 1 min (-1) | 50 W (-1) | 0.1 M (-1) | 2.01 ± 0.49 |
| 5 | 1 min (-1) | 150 W (+1) | 0.1 M (-1) | 4.80 ± 0.21 |
| 11 | 6 min (0) | 150 W (+1) | 0.1 M (-1) | 5.76 ± 0.47 (Max) |
| 12 | 6 min (0) | 150 W (+1) | 1.0 M (+1) | 4.15 ± 0.13 |
Key Finding: Under the optimal conditions (6 min, 150 W, 0.1 M NaOH), a maximum HDG concentration of 5.76 mg/g dry weight was achieved in flaxseed cakes [1]. The study confirmed that MAE is more effective and less time-consuming than conventional heat reflux extraction.
A study on Rhodiola rosea identified and quantified this compound and its glycoside rhodiosin. Key findings include [2]:
The following diagram illustrates the complete experimental procedure from sample preparation to data analysis.
Mechanism of Action Herbacetin, a natural flavonoid, exhibits potent anti-asthmatic effects primarily by inhibiting the SGK1/NF-κB signaling pathway [1] [2]. This inhibition leads to a cascade of therapeutic actions:
This multi-faceted action alleviates hallmark features of asthma, including airway inflammation and epithelial cell damage.
Experimental Models and Key Findings The efficacy of this compound has been demonstrated in both cellular and animal models of asthma. The tables below summarize the experimental conditions and quantitative outcomes.
Table 1: In Vitro Efficacy of this compound in a LPS-Induced BASE-2B Cell Model
| Parameter | Experimental Model | This compound Treatment | Key Results |
|---|---|---|---|
| Inflammation | LPS-induced BASE-2B cells | 5, 10, 20 µM | ↓ Levels of IL-6, IL-1β, TNF-α [1] [3] |
| Oxidative Stress | LPS-induced BASE-2B cells | 5, 10, 20 µM | ↓ ROS generation [1] [3] |
| Apoptosis | LPS-induced BASE-2B cells | 5, 10, 20 µM | ↓ Apoptosis rate; ↑ Bcl-2; ↓ Bax & Caspase-3 [1] [2] |
| Proliferation | LPS-induced BASE-2B cells | 5, 10, 20 µM | ↑ Cell proliferation [1] |
Table 2: In Vivo Efficacy of this compound in an OVA-Induced Mouse Asthma Model
| Parameter | Experimental Model | This compound Treatment | Key Results |
|---|---|---|---|
| Airway Inflammation | OVA-induced C57BL/6J mice | 25, 50, 100 mg/kg (i.p., every 7 days for 14 days) | Improved lung histopathology (HE staining); ↓ inflammatory cell infiltration [1] [3] |
| Inflammatory Cytokines | OVA-induced C57BL/6J mice | 25, 50, 100 mg/kg | ↓ Serum levels of IL-6, IL-1β, TNF-α [1] |
| Apoptosis Signaling | OVA-induced C57BL/6J mice | 25, 50, 100 mg/kg | Regulation of Caspase-3, Bax, and Bcl-2 in lung tissue [2] |
| Pathway Inhibition | OVA-induced C57BL/6J mice & BASE-2B cells | 5-20 µM (in vitro), 25-100 mg/kg (in vivo) | Inhibition of SGK1 and NF-κB/p-P65 signaling [1] [2] |
For researchers seeking to replicate or build upon these findings, here are the detailed methodologies.
1. In Vitro Protocol: LPS-Induced Inflammation in Lung Epithelial Cells This protocol assesses the protective effect of this compound on inflamed lung cells [1] [3].
2. In Vivo Protocol: OVA-Induced Allergic Asthma in Mice This protocol describes how to evaluate the therapeutic effect of this compound in a classic mouse asthma model [1] [3] [4].
The diagram below illustrates the molecular mechanism by which this compound exerts its anti-asthma effects, summarizing the findings from the cited studies.
The evidence positions this compound as a promising lead compound for asthma therapy. Its targeted inhibition of the SGK1/NF-κB pathway offers a specific mechanism that differs from broad-spectrum anti-inflammatories like corticosteroids.
Future research should focus on:
The following table consolidates key quantitative data from experimental studies, providing a clear overview of this compound's inhibitory strength and mechanisms against various CYP450 enzymes [1] [2] [3].
| CYP450 Enzyme | Inhibitory Strength (IC₅₀) | Inhibition Mechanism | Key Structural Features |
|---|---|---|---|
| CYP3A4 | < 10 µM (recombinant system); IC₅₀ = 32 ± 8 µM (fluorimetric assay) [1] [3] | Mixed-type inhibition [1] | 4'-, 6-, 8-hydroxyl groups are essential [1] |
| CYP2D6 | < 10 µM (recombinant system) [1] | Non-competitive inhibition [1] | 4'-, 6-, 8-hydroxyl groups are essential [1] |
| CYP2B6 | < 10 µM (recombinant system) [1] | Mixed-type inhibition [1] | 4'-, 6-, 8-hydroxyl groups are essential [1] |
| CYP2C9 | < 10 µM (recombinant system) [1] | Mixed-type inhibition [1] | 4'-, 6-, 8-hydroxyl groups are essential [1] |
| CYP2E1 | < 10 µM (recombinant system) [1] | Mixed-type inhibition [1] | 4'-, 6-, 8-hydroxyl groups are essential [1] |
| General CYPs | Near-complete inhibition at 100 µM (human liver microsomes) [1] | N/A | Hydroxyl groups at C6, C7, C8 (ring A), and C3' (ring B) affect catalysis [3] |
This broad inhibition occurs because this compound's hydroxyl groups, particularly at the 4', 6, and 8 positions, are critical for binding to the enzymes' active sites, thereby blocking their metabolic activity [1] [3].
The data in the table above was generated using several standard in vitro methodologies. The following diagram illustrates a generalized experimental workflow for assessing CYP450 inhibition.
Key Experimental Details:
Q1: Our lab is new to CYP450 inhibition studies. What are positive controls we can use to validate our assay? The FDA provides a table of recommended selective inhibitors for each CYP enzyme [4]. For example, Ketoconazole is a well-known potent inhibitor for CYP3A4 and is commonly used as a positive control, as seen in the fluorimetric assay study [3]. Using these controls ensures your experimental system is functioning correctly.
Q2: What is the practical significance of "mixed" vs. "non-competitive" inhibition? This distinction is crucial for predicting interactions.
Q3: Are there any documented functional consequences of this inhibition? Yes. One study demonstrated that this compound significantly enhanced the apoptosis of HepG2 cells (a liver cancer cell line) when combined with the anticancer drug sorafenib. This was directly linked to increased sorafenib exposure due to the inhibition of its CYP450-mediated metabolism [1] [2]. This is a clear example of a potential this compound-drug interaction leading to a changed pharmacological outcome.
For your experimental planning, the table below summarizes the available quantitative data on this compound's properties.
| Property | Details | Source / Context |
|---|---|---|
| Molecular Weight | 302.24 g/mol | Commercial supplier [1] |
| CAS No. | 527-95-7 | Commercial supplier [1] |
| Recommended Storage | -20°C powder; 3 years stability from receipt | Commercial supplier [1] |
| Solubility (DMSO) | 60 mg/mL (198.51 mM) | Commercial supplier [1] |
| Solubility (Ethanol) | 5 mg/mL | Commercial supplier [1] |
| Solubility (Water) | Insoluble | Commercial supplier [1] |
| In Vivo Formulation | 5 mg/mL in 1% CMC-Na (homogeneous suspension) or 5 mg/mL in 5% DMSO/Corn Oil (clear solution) | Commercial supplier [1] |
| Purity of Batch | 99.85% | Commercial supplier [1] |
Here are methodologies from published studies that provide insight into the practical, in-experiment application of this compound.
In Vivo Administration (Rat model for neuroprotection):
Extraction from Natural Sources (Flaxseed cakes):
FAQ 1: What is the best way to store this compound, and what is its shelf life?
FAQ 2: How should I prepare stock solutions for in vitro experiments?
FAQ 3: Are there established protocols for administering this compound in animal studies?
The following diagram outlines a general workflow for handling this compound in a preclinical research setting, based on the information gathered.
Herbacetin is a natural flavonoid with promising pharmacological activities, including efficacy against influenza-induced lung injury and fibrosis [1] [2]. However, its development is hampered by poor aqueous solubility, a common challenge for many flavonoid compounds.
The table below summarizes its basic physicochemical data, which is the starting point for all formulation strategies.
| Property | Description/Value | Reference |
|---|---|---|
| Molecular Formula | C15H10O7 | [3] |
| Molecular Weight | 302.24 g/mol | [3] |
| CAS Number | 527-95-7 | [3] |
| Solubility in DMSO | 100 mg/mL (330.86 mM) | [3] |
| Appearance | Light yellow to yellow solid | [3] |
While direct studies on this compound are limited, successful strategies for structurally similar compounds like curcumin provide a strong foundation. The following table compares general methods you can adapt and test for this compound.
| Technique | Key Components | Reported Outcome (for reference compounds) | Considerations |
|---|---|---|---|
| Cyclodextrin Complexation | Hydroxypropyl-β-Cyclodextrin (HP-β-CD) | >90% dissolution in 90 mins for curcumin [4] | Improves stability and wettability. |
| Solid Dispersions | PVP (Polyvinylpyrrolidone), Solvent Evaporation Method | 94% dissolution for curcumin [4] | Choice of polymer and method (e.g., freeze-drying, grinding) is critical. |
| Nanoformulations | Lipid nanoparticles, micelles | >90% dissolution for curcumin [4] | Can enhance cellular uptake and bioavailability. |
| Surfactant Systems | Sodium Lauryl Sulfate (SLS), Pluronic F-127 | 75-88% dissolution efficiency for curcumin [4] | Simple to implement; surfactant concentration must be optimized. |
| Co-solvent Systems | DMSO, PEG 300, Tween-80, Saline [3] | Standard for in vitro and in vivo stock solutions. | High co-solvent percentages may not be suitable for all administration routes. |
This is a widely used and effective method for solubility enhancement [4].
This experimental workflow can be visualized as follows:
Q1: What is a safe and effective co-solvent system for preparing this compound stock solutions for in vitro cellular assays? For in vitro studies, DMSO is the most common solvent. A stock solution of 100 mg/mL (330.86 mM) can be prepared in DMSO [3]. For subsequent dosing in cell culture media, this stock should be diluted such that the final DMSO concentration is ≤0.5-1.0% to minimize cytotoxicity.
Q2: I need to administer this compound to animals for in vivo studies. What formulation approaches should I consider? For in vivo work, moving beyond pure DMSO is critical. A recommended protocol is:
Q3: After preparing a solid dispersion, the dissolution rate did not improve as expected. What could have gone wrong? This is a common troubleshooting point. Potential issues include:
Q4: Are there any known stability issues with this compound in solution that I should be aware of? Yes, like many flavonoids, this compound can be sensitive to light, heat, and pH. It is advisable to:
Understanding why you are formulating this compound can provide additional context. Recent research shows its therapeutic potential is linked to specific molecular targets. The diagram below illustrates its mechanism against influenza-induced lung injury and fibrosis, which can help you align your formulation's target profile (e.g., aiming for lung delivery).
The table below summarizes the key information available on this compound's biological activity, which is crucial for understanding its therapeutic potential.
| Property/Aspect | Description | Experimental Context | Citation |
|---|---|---|---|
| Biological Source | A flavonoid and quality control marker from Rhodiola rosea L. | In vitro and in vivo studies | [1] |
| Key Activity | Alleviates Influenza A Virus (IAV)-induced lung injury and pulmonary fibrosis. | Mouse model and A549 human lung cells | [1] |
| Mechanism of Action | Binds to influenza viral Neuraminidase (NA) protein, inhibiting its activity. | BLI and Cell Thermal Shift Assay (CETSA) | [1] |
| Signaling Pathway | Inhibits the TGF-β/Smad3 pathway, reducing fibrosis-related protein expression. | Mouse lung tissue and A549 cells | [1] |
| PK Data (CL, t1/2, F) | Not experimentally reported in the available literature. | N/A | N/A |
Since experimental data is lacking, you can leverage in silico (computational) methods to predict ADME (Absorption, Distribution, Metabolism, Excretion) properties, which include parameters like bioavailability [2]. The following workflow outlines a practical approach to profile this compound's pharmacokinetics.
Utilize specialized software and online platforms. The table below lists common methods and their applications for predicting PK parameters.
| In Silico Method | Primary Application in PK Prediction | Examples of Tools/Servers |
|---|---|---|
| Quantum Mechanics (QM) | Predicts metabolic sites and chemical stability by calculating electron interactions [2]. | ORCA, Gaussian |
| Molecular Dynamics (MD) | Simulates how a compound interacts with biomolecules (e.g., plasma proteins) over time, informing distribution volume [2]. | GROMACS, NAMD |
| PBPK Modeling | Integrates multiple data sources to build a whole-body model predicting concentration-time profiles (key for CL and t1/2) [2]. | GastroPlus, Simcyp Simulator |
| QSAR/QSPR Models | Predicts ADME properties based on the compound's structural similarity to others with known data. | SwissADME, pkCSM, admetSAR |
Q1: Why is there no experimental pharmacokinetic data for this compound? This is common for many natural compounds. The challenges include obtaining sufficient quantities of pure compound, its potential chemical instability, and the high cost and time required for experimental ADME testing [2]. Research has so far prioritized establishing its mechanism of action and efficacy, as seen in the influenza model [1].
Q2: How reliable are these in silico predictions? In silico tools are excellent for generating initial hypotheses and prioritizing compounds for further testing. They are cost-effective and require no physical material [2]. However, they are predictive models, not replacements for experimental validation. Their accuracy is highest when the compound of interest is structurally similar to those in the model's training set.
Q3: What is the first experiment I should conduct to get this compound's PK data? A pharmacokinetic study in a rodent model is the standard starting point. This involves:
The table below summarizes the core pharmacokinetic challenge based on recent research:
| Parameter | Finding in Rats | Implication for Drug Development |
|---|---|---|
| Oral Bioavailability | 1.32% [1] | Extremely low systemic availability after oral administration. |
| Dominant Metabolism Pathway | Glucuronidation [1] | Target this specific enzymatic pathway for inhibition. |
| Primary Clearance | Hepatic metabolism; High exposure of glucuronide conjugates in systemic circulation [1] | Confirms a significant hepatic first-pass effect. |
The fundamental issue is that after oral administration, herbacetin is subjected to colonic degradation and extensive first-pass metabolism, with glucuronidation being its dominating in-vivo metabolism pathway [1].
Here are potential strategies you can explore in your experiments, based on general principles for overcoming first-pass metabolism applied to the specific case of this compound.
| Strategy | Mechanism | Potential Experimental Approach for this compound |
|---|---|---|
| Alternative Routes | Bypasses the portal vein and liver. [2] [3] | Test sublingual, rectal, or intravenous administration in animal models and compare bioavailability to oral dosing. |
| Prodrug Design | Modifies the drug structure to be less susceptible to metabolizing enzymes. [3] | Design prodrugs that mask the phenolic groups (glucuronidation sites) on the this compound molecule. |
| Enzyme Inhibition | Co-administration inhibits the specific metabolizing enzyme. [2] | Co-administer known UGT inhibitors (e.g., probenecid) with this compound and monitor plasma levels of the parent compound. |
| Formulation with Lipids | Promotes absorption via the lymphatic system, bypassing the liver. [4] | Formulate this compound in lipid-based delivery systems (e.g., SNEDDS) and assess lymphatic uptake. |
This protocol helps confirm and characterize the metabolic enzymes involved.
This tests a direct approach to block the metabolism.
This tests a pharmacological approach to protect the drug from metabolism.
The following diagram visualizes the key strategies and the metabolic pathway of this compound, providing a clear overview for experimental planning.
I hope this structured technical guide provides a solid foundation for your research center. The quantitative data on this compound's low bioavailability offers a clear benchmark, and the proposed strategies and protocols can be directly adapted into detailed FAQs and troubleshooting guides for your users.
The following table consolidates techniques and conditions used in research on herbacetin and similar flavonoid glucuronides, providing a reference for your own method setup.
| Analyte / Context | Instrumentation & Technique | Key Experimental Conditions & Findings | Source |
|---|
| This compound & Gossypetin Diglucosides | Electrospray Ionisation (ESI) Mass Spectrometry | • Fragmentation patterns elucidated in positive and negative ion modes. • Useful for structural elucidation of glucuronic acid-containing flavonoid diglycosides. [1] | | This compound In Vivo Metabolites (Rat) | LC-MSn; UPLC-MS/MS | • Seven novel metabolites identified, including glucuronides. • this compound glucuronides were the most abundant metabolites in urine, bile, and feces. • Highlighted need to monitor both parent drug and metabolites. [2] | | Quercetin-3-O-Glucuronide | HPLC-UV (Validated Method) | • Column: Thermo Hypersil Gold (250 mm × 4.6 mm, 5 µm). • Mobile Phase: Acetonitrile and 2% acetic acid (40:60, v/v). • Flow Rate: 1.3 mL/min. • Detection: 370 nm. • Retention Time: ~19.6 min. [3] | | Quercetin Glucuronides (Human Plasma) | HPLC-ESI-MS/MS | • ESI in positive ion mode provided better abundance and signal-to-noise for quercetin. • Precursor ion scanning was key for identifying unknown metabolites without radioactive labeling. [4] |
Here are solutions to specific issues you might encounter, based on the research findings:
Challenge: Low Abundance of Parent this compound in Plasma
Challenge: Optimizing MS Conditions for Glucuronides
Challenge: Differentiating Between Glucuronide Isomers
For a visual summary, this diagram outlines the core experimental workflow for analyzing this compound glucuronides, from sample preparation to data interpretation:
When creating detailed protocols and FAQs for your support center, keep these overarching principles in mind:
The table below summarizes the key quantitative data available for this compound in rats, which can serve as a baseline or reference point for your modeling efforts [1].
| Parameter | Symbol | Value (in rats) |
|---|---|---|
| Clearance | CL | 16.4 ± 1.92 ml/kg/min |
| Half-life | t1/2 | 11.9 ± 2.7 min |
| Bioavailability | F | 1.32% |
| Dominant Metabolism Pathway | - | Glucuronidation |
Building a PBPK model is an iterative process. The following diagram illustrates the core workflow and key stages where issues commonly arise [2] [3].
The table below details common problems and suggested solutions based on the general principles of PBPK modeling [4] [3].
| Challenge | Description & Troubleshooting Guide |
|---|
| Model Identifiability | Description: The model structure or available data may not allow for unique estimation of all parameters. This can manifest as failure to converge or parameter values that are highly sensitive to initial estimates [4]. Troubleshooting: Perform a sensitivity analysis early on to see if model outputs are sensitive to the parameter . If identifiability is an issue, consider simplifying the model for certain processes or incorporating prior knowledge (e.g., fixed physiological values from literature) using a Bayesian framework [4]. | | Parameter Correlation | Description: Some physiological parameters are intrinsically correlated (e.g., blood flows and organ volumes). Neglecting this can lead to biased or unrealistic parameter estimates [4]. Troubleshooting: If two parameters are highly correlated, fix one to a physiologically plausible value from the literature. Alternatively, reparameterize the model using a composite variable (e.g., estimate intrinsic clearance per unit of enzyme instead of separate clearances for each tissue) [4]. | | Data & Design Issues | Description: A model's failure may stem from the experimental data used for calibration (e.g., too few time points, lack of key metabolite measurements) or an overly complex model for the available data [4]. Troubleshooting: Review your experimental design. For this compound, ensure you have data on the major glucuronide metabolites from urine, bile, and plasma [1]. If data is limited, adopt a "middle-out" approach: fix well-known system parameters and estimate only the most uncertain drug-specific parameters [4]. |
Here are detailed methodologies for key experiments that can inform a this compound PBPK model, based on the cited research [1].
This protocol is designed to generate the concentration-time data essential for building and validating your PBPK model.
These studies help quantify metabolic parameters for the model, particularly the dominant glucuronidation pathway.
What is the most important metabolic pathway to include in a this compound PBPK model? The dominating in-vivo metabolism pathway for this compound is glucuronidation [1]. Any credible PBPK model for this compound must account for the formation and systemic exposure of its glucuronide conjugates.
Why is the oral bioavailability of this compound so low (1.32%), and how can the model reflect this? The low bioavailability is attributed to colonic degradation and extensive first-pass metabolism [1]. A robust PBPK model should incorporate mechanisms for gut microbial degradation, intestinal metabolism (informed by the in vitro intestinal kinetic studies), and hepatic extraction.
What software can I use to build a this compound PBPK model? The search results mention several commercial software platforms that are standard in the field, including GastroPlus (which was used in the cited this compound study), Simcyp, and PK-Sim [1] [3]. These platforms provide built-in physiological databases and tools for implementing IVIVE.
The table below summarizes key quantitative findings from recent studies, highlighting Herbacetin's potency in specific biological assays compared to other flavonols.
| Flavonol | Biological Activity Assessed | Key Quantitative Data (IC₅₀ or Equivalent) | Experimental Model |
|---|---|---|---|
| This compound | CYP3A4 Enzyme Inhibition [1] | IC₅₀ = 32 ± 8 μmol/L | In vitro fluorimetric assay with human recombinant CYP3A4 |
| This compound | AKT Kinase Inhibition [2] | Identified as a direct inhibitor; suppressed neoplastic transformation. | Cell-based assays (JB6 mouse epidermal cells) |
| This compound | Ornithine Decarboxylase (ODC) Inhibition [2] | Identified as a direct inhibitor; suppressed skin cancer growth in vivo. | Cell-based assays; mouse skin cancer model |
| Quercetin | CYP3A4 Enzyme Inhibition [1] | IC₅₀ = 23 ± 5 μmol/L | In vitro fluorimetric assay with human recombinant CYP3A4 |
| Gossypetin | CYP3A4 Enzyme Inhibition [1] | IC₅₀ = 40 ± 8 μmol/L | In vitro fluorimetric assay with human recombinant CYP3A4 |
| Myricetin | CYP3A4 Enzyme Inhibition [1] | ~30% inhibition at 50 μmol/L | In vitro fluorimetric assay with human recombinant CYP3A4 |
| Kaempferol | CYP3A4 Enzyme Inhibition [1] | ~20% inhibition at 50 μmol/L | In vitro fluorimetric assay with human recombinant CYP3A4 |
| (-)-Epicatechin gallate | ABTS Radical Scavenging [3] | 7.8 times more efficient than Trolox | ABTS assay (cell-free system) |
For rigorous evaluation, here are the methodologies from the key studies cited.
The following diagram illustrates the dual-target mechanism of this compound identified in skin cancer research, based on the experimental data from one of the core studies [2].
The data positions this compound as a compelling compound for further investigation.
| Compound | Class | Key Molecular Targets & Mechanisms | Reported Experimental Models | Key Quantitative Findings |
|---|
| Herbacetin (Flavonoid) | Natural Flavonoid | Upregulates: SIRT1, AMPK [1] Reduces: Oxidative stress (MDA), Inflammation (TNF-α, IL-1β), Apoptosis (Annexin V) [1] Inhibits: Acetylcholinesterase (AChE) [2] | - TAA-induced hepatic encephalopathy in rats (in vivo) [1] | - Improved locomotor activity and cognitive performance in behavioral tests (Rotarod, Y-maze, NOR) [1]
For an accurate interpretation of the data, it is crucial to understand the experimental context. Here is a detailed look at the key protocols from the studies cited above.
The following diagram synthesizes the key neuroprotective signaling pathways modulated by this compound, as identified in the research [1]. This illustrates its multi-target mechanism of action.
Diagram Title: this compound's Neuroprotective Signaling Pathways
The evidence strongly suggests that this compound is a promising multi-target neuroprotective agent. However, for a definitive comparison with reference compounds, please consider the following:
| Aspect | Experimental Data | Key Findings |
|---|---|---|
| Direct Inhibition (Biochemical) | IC₅₀: 752 nM (Mass spectrometry-based kinase inhibitory assay) [1] [2]. Direct binding confirmed via thermal shift assay, KINOMEscan, and molecular docking [1]. | Potent, selective SGK1 inhibitor; binds SGK1's ATP-binding site; site-specific mutation of Asp177 ablates inhibitory activity [1]. |
| Cellular & Animal Models | Validated in vivo (zebrafish, mouse) and in vitro (macrophage, cardiomyocyte, lung epithelial cells) models [3] [4] [1]. | Alleviates pathological states (myocardial hypertrophy, lung injury, asthma) by targeting SGK1 and downstream pathways [3] [4] [1]. |
| Therapeutic Applications | Myocardial Hypertrophy [1] [2], Acute Lung Injury [3], Asthma [4], Doxorubicin-induced Cardiotoxicity [5]. | Consistently shows therapeutic effects (reduced inflammation, oxidative stress, apoptosis, improved barrier function/repair) across diverse disease models [3] [4] [1]. |
The following section details the experimental protocols and mechanistic insights from key studies.
Direct SGK1 Binding and Inhibition
Functional Validation in Disease Models
The following diagram synthesizes the primary mechanisms of action of this compound, as validated across the cited studies, into a unified signaling pathway.
| Molecular Target / Pathway | Biological Effect | Experimental Models | Key Findings / Quantitative Data |
|---|---|---|---|
| SGK1-STAT1 Signaling [1] [2] | Inhibits macrophage-driven inflammation; protects lung barrier function | Zebrafish ALI model; murine LPS-, spike protein-, and live coronavirus-induced ALI models [1] [2] | Reduced inflammatory markers; preserved pulmonary barrier integrity in multiple injury models [1] [2] |
| SGK1 / NF-κB Pathway [3] | Reduces airway inflammation and oxidative stress in asthma | LPS-induced lung epithelial cells; ovalbumin (OVA)-induced asthma mice model [3] | Lowered pro-inflammatory cytokines (IL-6, IL-1β, TNF-α); inhibited ROS generation and cell apoptosis [3] |
| Influenza Virus Neuraminidase (NA) [4] | Binds to viral NA protein, inhibiting infection and subsequent fibrosis | Influenza A virus (IAV)-induced mouse model; A549 human lung cells [4] | Reduced viral infection; suppressed TGF-β/Smad3 pathway activation; alleviated lung injury and fibrosis [4] |
| Oxidative Stress & Ferroptosis [5] | Protects against cardiotoxicity; activates cellular defense | In vitro model of doxorubicin-induced cardiotoxicity [5] | Mitigated oxidative stress and ferroptosis; upregulated NRF2 pathway [5] |
| SGK1-FoxO1 Signaling [6] | Suppresses cardiac hypertrophy | Mouse model of transverse aortic constriction (TAC) [6] | Attenuated pathological heart enlargement; reduced cardiac hypertrophy markers [6] |
For researchers looking to verify these mechanisms, here are the methodologies from key studies.
In Vitro Macrophage-Epithelium Crosstalk Model [1] [2]:
In Vivo Acute Lung Injury (ALI) Models [1] [4] [2]:
Binding Affinity Assays for Viral NA [4]:
The following diagrams illustrate the key molecular pathways through which this compound exerts its effects.
The collective evidence strongly positions this compound as a promising multi-target therapeutic candidate. Its action against pathologies like acute lung injury, asthma, viral infections, and cardiotoxicity through distinct yet specific mechanisms is particularly notable.
The table below summarizes key nootropics based on the search results, highlighting their primary mechanisms and the strength of evidence for cognitive enhancement.
| Compound Name | Primary Proposed Mechanism(s) of Action | Evidence for Cognitive Enhancement | Key Research Findings / Status |
|---|---|---|---|
| Herbacetin | Inhibits SGK1-STAT1 signaling (in macrophages); binds influenza neuraminidase protein [1] [2] [3]. | No direct evidence for cognition; research focuses on alleviating lung injury and fibrosis [1] [2] [3]. | Preclinical studies (mice, zebrafish) show efficacy against viral (H1N1, SARS-CoV-2) and LPS-induced lung injury [1] [2] [3]. |
| Modafinil | Dopamine transporter (DAT) inhibition; increases dopamine in brain areas like nucleus accumbens and frontal cortex [4]. | Strong evidence in healthy, non-sleep-deprived adults; improves complex cognitive tasks, planning, decision-making [5] [4]. | Systematic reviews confirm significant cognitive benefits, particularly for complex, demanding tasks, with low side effects [5]. |
| Noopept | Modulates AMPA receptor activity; exhibits antioxidant properties; reduces oxidative stress and calcium overload in neurons [6]. | Evidence from animal models of Alzheimer's disease; shows neuroprotection and restores cognition in impaired models [6]. | Protects PC12 cells against Aβ25–35-induced toxicity; improves cell viability, reduces apoptosis and tau phosphorylation [6]. |
| Piracetam | Proposed: improves cerebral microcirculation, metabolism, and neuronal resistance to hypoxia [7] [8]. | Inconclusive evidence in memory-impaired adults; recent meta-analysis found no significant cognitive effects versus placebo [8]. | A 2024 meta-analysis of 18 clinical trials concluded it does not yield significant cognitive enhancements in patients with memory impairment [8]. |
| Natural Nootropics (e.g., Bacopa monnieri, Ginseng, Lion's Mane) | Varied: antioxidant, anti-inflammatory, adaptogenic effects; may support brain metabolism and neuroprotection [9] [7]. | Extensively studied with reported benefits; often used for memory, focus, and resilience to stress, but effects are typically milder [9]. | Considered less risky with milder effects; often require long-term use for stable results [9] [7]. |
For the key compounds with positive findings, here is a detailed look at the experimental methodologies from the cited research.
ptpn6 gene. This compound's effect was evaluated on restoring swim bladder inflation [1] [2].The following diagrams illustrate the primary mechanisms investigated for this compound and Noopept in recent studies.
Diagram 1: this compound's Investigated Anti-inflammatory Pathway. Preclinical studies suggest this compound alleviates lung injury by inhibiting the SGK1-STAT1 signaling axis in macrophages, thereby reducing inflammation and protecting tissue barrier function [1] [2].
Diagram 2: Noopept's Neuroprotective Mechanism. In a cellular model of Alzheimer's disease, Noopept protected neuronal cells by reducing oxidative stress, calcium overload, and apoptosis, and by attenuating the pathological phosphorylation of tau protein [6].
The table below summarizes the key findings from in vivo xenograft studies on this compound:
| Cancer Type | Model Type (In Vivo) | This compound Treatment | Key Outcomes | Proposed Mechanism (In Vivo/In Vitro) | Reference |
|---|---|---|---|---|---|
| Melanoma | Xenograft mouse model | Effective attenuation of melanoma growth | Suppressed tumor growth | Dual inhibition of AKT and ODC; reduced NF-κB and AP-1 activity [1] | |
| Skin Cancer (solar-UV induced) | Carcinogenesis mouse model | Attenuated skin cancer development | Therapeutic effects against skin cancer | Dual inhibition of AKT and ODC [1] | |
| Cutaneous Squamous Cell Carcinoma (SCC) | Carcinogenesis mouse model (DMBA/TPA induced) | Effective attenuation of skin cancer development | Suppressed tumor development | Dual inhibition of AKT and ODC [1] |
Here are the methodologies from the key study that demonstrated this compound's efficacy in a melanoma xenograft model [1]:
This compound primarily exerts its anti-cancer effects through the dual inhibition of specific molecular targets. The following diagram illustrates the key signaling pathways involved:
The diagram shows that this compound's multi-target action on AKT and ODC disrupts several critical processes in cancer development [1]. Furthermore, a separate study confirmed that in malignant melanoma, this compound also suppresses Matrix Metalloproteinase-9 (MMP9) mediated angiogenesis by blocking the EGFR-ERK/AKT signaling pathway, thereby inhibiting the formation of new blood vessels that tumors need to grow and spread [2].
This compound belongs to the flavonol subclass of flavonoids. Other related flavonols have also demonstrated anti-cancer potential, often by targeting pathways similar to those affected by this compound.
| Flavonoid | Primary Anti-Cancer Mechanisms (Based on In Vitro/In Vivo studies) | Key Signaling Pathways Affected |
|---|---|---|
| This compound | Dual inhibitor of AKT & ODC; anti-angiogenic [1] [2] | PI3K/AKT, ODC/Polyamine, NF-κB, AP-1, EGFR-ERK [1] [2] |
| Kaempferol (KMP) | Cell cycle arrest, apoptosis induction, inhibition of migration & invasion, chemotherapy sensitization [3] | Modulates multiple pathways controlling proliferation and apoptosis [3] |
| Fisetin | Inhibits proliferation, migration, and invasion [4] | PI3K/AKT/mTOR [4] |
While the existing data is compelling, there are notable gaps in the research landscape that present opportunities for future investigation:
Acute Toxic